molecular formula C8H6F2O3 B1648316 Methyl 2,3-difluoro-4-hydroxybenzoate CAS No. 219685-84-4

Methyl 2,3-difluoro-4-hydroxybenzoate

Cat. No.: B1648316
CAS No.: 219685-84-4
M. Wt: 188.13 g/mol
InChI Key: ZHLFIRVEFRQYRB-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLFIRVEFRQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2,3-difluoro-4-hydroxybenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique electronic properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. This compound stands out as a pivotal building block in this domain. Its trifunctional nature—a nucleophilic phenol, an electrophilic ester, and a uniquely substituted aromatic ring—offers a versatile platform for chemical exploration. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Properties

This compound is a functionalized aromatic compound whose utility is defined by its fundamental physicochemical characteristics. These properties govern its behavior in reaction media, its purification, and its storage.

Structural and Molecular Data

The arrangement of the difluoro substituents adjacent to the hydroxyl and ester groups creates a distinct electronic and steric environment, which is key to its reactivity and application.

Diagram 1: Chemical Structure of this compound

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction cluster_4 Step 5 & 6: Carboxylation & Esterification Start 1,2-Difluorobenzene Intermediate1 3,4-Difluoronitrobenzene Start->Intermediate1 HNO₃/H₂SO₄ Intermediate2 2,3-Difluoro-6-nitroanisole Intermediate1->Intermediate2 CH₃ONa/CH₃OH Intermediate3 2,3-Difluoro-6-methoxyaniline Intermediate2->Intermediate3 Fe/NH₄Cl Intermediate4 4-Hydroxy-2,3-difluoroanisole Intermediate3->Intermediate4 1. NaNO₂/H₂SO₄ 2. H₂O, Δ Acid 2,3-Difluoro-4-hydroxybenzoic Acid Intermediate4->Acid Kolbe-Schmitt (CO₂, K₂CO₃, Δ) Final This compound Acid->Final CH₃OH/H⁺ Reactivity_Map cluster_sites Reactive Centers cluster_reactions Potential Reactions main_mol This compound phenolic_OH Phenolic -OH alkylation O-Alkylation/ O-Acylation phenolic_OH->alkylation Nucleophilic ester_group Methyl Ester hydrolysis Hydrolysis ester_group->hydrolysis Electrophilic reduction Reduction ester_group->reduction Electrophilic aminolysis Aminolysis ester_group->aminolysis Electrophilic aromatic_ring Aromatic Ring EAS Electrophilic Aromatic Substitution (EAS) aromatic_ring->EAS Deactivated

Introduction: The Strategic Importance of Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate

This compound is a highly valuable fluorinated aromatic compound, serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group, and ortho to the carboxylate, imparts unique electronic properties and metabolic stability to molecules derived from this scaffold.[1] The introduction of fluorine can significantly enhance the lipophilicity, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, medicinal chemists, and process development scientists. The presented two-step synthetic pathway is designed for robustness, scalability, and is grounded in well-established chemical principles.

Overall Synthetic Strategy

The synthesis is approached via a logical and efficient two-step sequence. The first part involves the preparation of the key precursor, 2,3-difluoro-4-hydroxybenzoic acid, through the hydrolysis of a suitable nitrile. The second part is the direct esterification of this carboxylic acid to yield the final methyl ester product. This strategy relies on robust and well-documented transformations, ensuring high yields and purity.

Overall_Synthesis start 2,3-Difluoro-4-hydroxybenzonitrile intermediate 2,3-Difluoro-4-hydroxybenzoic Acid start->intermediate Step 1: Hydrolysis (H₂O, H⁺ or OH⁻) final This compound intermediate->final Step 2: Fischer Esterification (CH₃OH, H⁺)

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid via Nitrile Hydrolysis

The foundational step in this synthesis is the preparation of the carboxylic acid precursor. The hydrolysis of 2,3-difluoro-4-hydroxybenzonitrile offers a direct and efficient route. Nitrile hydrolysis is a classic transformation in organic synthesis that can proceed under either acidic or basic conditions to afford the corresponding carboxylic acid, typically in high yield.

Causality and Mechanistic Insight

The hydrolysis of a nitrile to a carboxylic acid involves the initial formation of an amide intermediate, which is subsequently hydrolyzed further. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. For this particular substrate, acidic hydrolysis is often preferred to avoid potential side reactions associated with the phenolic hydroxyl group under strong basic conditions.

Nitrile_Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_amide_hydrolysis Amide Hydrolysis nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile H⁺ attack_water H₂O attacks C intermediate1 R-C(OH₂⁺)=NH attack_water->intermediate1 amide_tautomer R-C(OH)=NH₂⁺ intermediate1->amide_tautomer -H⁺ amide R-C(=O)NH₂ (Amide) amide_tautomer->amide Tautomerization amide2 R-C(=O)NH₂ protonated_amide R-C(=O⁺H)NH₂ amide2->protonated_amide H⁺ attack_water2 H₂O attacks C tetrahedral_int R-C(OH)(OH₂⁺)NH₂ attack_water2->tetrahedral_int proton_transfer Proton Transfer leaving_group R-C(OH)₂(NH₃⁺) proton_transfer->leaving_group acid R-COOH leaving_group->acid -NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2,3-Difluoro-4-hydroxybenzonitrile155.111.0
Concentrated Sulfuric Acid (98%)98.08Catalytic to excess
Water (Deionized)18.02Solvent
Saturated Sodium Bicarbonate Solution-For neutralization
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-hydroxybenzonitrile (1.0 eq).

  • Acid Addition: Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). The amount should be sufficient to fully dissolve the starting material upon heating.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate upon cooling. Carefully pour the mixture into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-difluoro-4-hydroxybenzoic acid. Dry the purified product under vacuum.

Part 2: Fischer Esterification to Yield this compound

With the carboxylic acid precursor in hand, the final step is a Fischer-Speier esterification. This is a reliable and straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] By using an excess of methanol, the reaction equilibrium is driven towards the formation of the desired methyl ester.

Causality and Mechanistic Insight

The Fischer esterification is a reversible nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to generate the protonated ester. Final deprotonation yields the ester product and regenerates the acid catalyst.[3][4]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)=O⁺H RCOOH->Protonated_RCOOH H⁺ Tetrahedral_Int R-C(OH)₂(O⁺HCH₃) Methanol CH₃OH Methanol->Tetrahedral_Int Attack Protonated_Ester_Int R-C(OH)(O⁺H₂)OCH₃ Tetrahedral_Int->Protonated_Ester_Int Proton Transfer Protonated_Ester R-C(=O⁺H)OCH₃ Protonated_Ester_Int->Protonated_Ester -H₂O Water H₂O Ester R-COOCH₃ Protonated_Ester->Ester -H⁺

Caption: Mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2,3-Difluoro-4-hydroxybenzoic Acid174.101.0
Methanol (Anhydrous)32.04Large Excess (Solvent)
Concentrated Sulfuric Acid (98%)98.08Catalytic (e.g., 0.1 eq)
Saturated Sodium Bicarbonate Solution-For neutralization
Ethyl Acetate88.11For extraction
Saturated Sodium Chloride (Brine)-For washing
Anhydrous Magnesium Sulfate120.37For drying

Procedure

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.[2]

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.[2][5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC.[2]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution will occur), and finally with brine.[1][2]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a pure solid.

Conclusion

This guide outlines a robust and scientifically sound two-step synthesis for this compound, a key building block in modern chemistry. By leveraging the well-established principles of nitrile hydrolysis and Fischer esterification, this protocol provides a reliable pathway for researchers and developers to access this important intermediate. The detailed mechanistic insights and step-by-step procedures are intended to empower scientists to confidently execute this synthesis and advance their research and development objectives.

References

An In-depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate (CAS 219685-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,3-difluoro-4-hydroxybenzoate, a key fluorinated intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into its physicochemical properties, synthesis methodologies, critical applications, spectroscopic profile, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: A Versatile Fluorinated Building Block

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group. This electronic configuration imparts distinct reactivity and makes it a valuable synthon in medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the synthesis of complex, fluorinated pharmaceutical agents, particularly in the development of novel anti-inflammatory and central nervous system (CNS) therapies[1][2]. The strategic placement of the fluorine atoms allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, in the final drug molecule[1].

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized below.

PropertyValueSource
CAS Number 219685-84-4[3]
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
IUPAC Name This compound[3]
Appearance Solid[4]
Storage Temperature 2-8°C, sealed in a dry environment[1][2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with a suitable fluorinated precursor. The overall synthetic strategy involves the formation of the key intermediate, 2,3-difluoro-4-hydroxybenzoic acid, followed by its esterification.

Synthesis of 2,3-difluoro-4-hydroxybenzoic acid

A common route to the precursor, 2,3-difluoro-4-hydroxybenzoic acid, starts from 3,4,5-trifluoronitrobenzene. This pathway involves a sequence of standard organic transformations, including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the desired carboxylic acid[5]. The choice of this route is often dictated by the availability and cost of the starting materials and the desire for a process that is scalable and avoids hazardous reagents where possible[5].

Synthesis of 2,3-difluoro-4-hydroxybenzoic acid start 3,4,5-Trifluoronitrobenzene step1 Methoxylation start->step1 Sodium Methoxide step2 Reduction step1->step2 e.g., Fe/NH4Cl step3 Bromination step2->step3 step4 Deamination step3->step4 step5 Cyanation step4->step5 CuCN step6 Hydrolysis step5->step6 HBr end_product 2,3-Difluoro-4-hydroxybenzoic acid step6->end_product Fischer Esterification Workflow start Dissolve 2,3-difluoro-4-hydroxybenzoic acid in anhydrous methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous workup (neutralization & extraction) monitor->workup purify Purification (e.g., column chromatography) workup->purify product This compound purify->product Lifitegrast Synthesis Role intermediate This compound modification Further Functionalization intermediate->modification fragment Key Benzofuran Fragment Precursor modification->fragment coupling Coupling Reaction fragment->coupling lifitegrast Lifitegrast coupling->lifitegrast other_fragment Tetrahydroisoquinoline Fragment other_fragment->coupling

References

An In-depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,3-difluoro-4-hydroxybenzoate, a key fluorinated intermediate in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose strategic placement of fluorine atoms and reactive functional groups makes it a valuable building block in organic synthesis.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and composition. The IUPAC name, this compound, precisely describes the arrangement of its functional groups on the benzene ring.

  • Molecular Formula: C₈H₆F₂O₃[1][2][3]

  • Molecular Weight: 188.13 g/mol [1][2][3][4]

  • CAS Number: 219685-84-4[1][4][5]

  • SMILES: COC(=O)C1=C(C(=C(C=C1)O)F)F[1][3]

The presence of two adjacent fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, acidity of the hydroxyl group, and overall reactivity, which are critical aspects explored in its applications.

Physicochemical Data Summary

The physical and chemical properties of a compound are paramount for its handling, storage, and application in experimental work. The data for this compound is summarized below.

PropertyValueSource
Appearance Solid[3]
Molecular Weight 188.13 g/mol [1][2][3][4]
Molecular Formula C₈H₆F₂O₃[1][2][3]
Purity Commercially available in various purities (e.g., 95%, 97%)[2][3]
Storage Conditions 2-8°C, dry, inert atmosphere, protect from light[2][4]

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The fluorinated hydroxybenzoate scaffold is a privileged structure in medicinal chemistry due to the unique properties imparted by fluorine.

Role in Pharmaceutical Synthesis

Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the bioavailability of active pharmaceutical ingredients (APIs). This compound serves as a crucial starting material for more complex molecules. It is particularly noted as a key intermediate in the synthesis of:

  • Anti-inflammatory agents [2]

  • Central nervous system (CNS) agents [2]

The rationale behind its use is that the difluoro-substitution pattern can protect adjacent metabolic sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes) and alter the pKa of the hydroxyl group, which can be critical for receptor interaction.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is employed in the preparation of novel fluorinated building blocks for the agrochemical industry and in the development of specialty materials.[2] In agrochemicals, enhanced metabolic stability can lead to more potent and persistent pesticides or herbicides.

Synthesis and Characterization Protocols

The synthesis and analytical validation of this compound are critical for ensuring the quality and reproducibility of downstream applications.

General Synthesis Workflow

A common synthetic route involves the esterification of the corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. The overall workflow is a standard procedure in organic chemistry labs.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product A 2,3-Difluoro-4- hydroxybenzoic Acid D Esterification Reaction (Reflux) A->D B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Quenching & Extraction D->E Cooling F Drying & Solvent Evaporation E->F G Crude Product F->G H Purification (e.g., Recrystallization or Chromatography) G->H I Pure Methyl 2,3-difluoro- 4-hydroxybenzoate H->I Isolation

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Fischer Esterification)
  • Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

Self-Validation: The success of each step is validated by specific outcomes. The neutralization in step 4 is confirmed by the cessation of effervescence. Purity is confirmed in step 6 by analytical techniques.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the two fluorine atoms.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-F bonds.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (m/z) corresponding to 188.13.

The logical relationship between synthesis and analysis ensures the production of a high-quality, reliable chemical intermediate.

AnalysisLogic cluster_synthesis Synthesis Outcome cluster_analysis Analytical Validation cluster_confirmation Identity & Purity Confirmation A Synthesized Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Verified Structure & Purity > 95% B->E Correlate Data C->E Correlate Data D->E Correlate Data

Caption: Logical flow from synthesis to analytical confirmation.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2][4] Protect from light and moisture to prevent degradation. An inert atmosphere is often recommended for long-term storage.[4]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its unique structural features, born from the strategic incorporation of fluorine, provide a platform for developing next-generation molecules with enhanced properties. Understanding its synthesis, characteristics, and handling is fundamental for any researcher aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to the Solubility of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents.[1] Its efficacy in drug development is intrinsically linked to its physicochemical properties, among which solubility is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular characteristics influencing its solubility, outlines detailed experimental protocols for its determination, and offers insights for formulation development.

Introduction to this compound

This compound (C₈H₆F₂O₃) is a fluorinated aromatic compound with a molecular weight of 188.13 g/mol .[2] Its structure, featuring a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a methyl ester group, dictates its chemical behavior and, consequently, its solubility in various media.[2] The presence of fluorine atoms can significantly alter the electronic properties and intermolecular interactions of the molecule, impacting its solubility profile.[3] This compound is primarily utilized as a building block in medicinal chemistry, where its structure can be further modified to optimize the potency and metabolic stability of drug candidates.[1]

Chemical Structure:

Methyl_2_3_difluoro_4_hydroxybenzoate C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 F2 F C3->F2 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 H5 H C5->H5 C6->C1 H1 H O1->H1 O2 O C7->O2 = O3 O C7->O3 C8 C O3->C8 H2 H C8->H2 H3 H C8->H3 H4 H C8->H4

Caption: Chemical structure of this compound.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and the solvent.[4][5] For this compound, several structural features influence its solubility:

  • Polarity: The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group primarily acts as a hydrogen bond acceptor.

  • Fluorine Substitution: Fluorine is the most electronegative element, and its substitution on the benzene ring can significantly impact the molecule's electronic distribution and polarity.[3] While C-F bonds are polar, the symmetrical arrangement of multiple fluorine atoms can sometimes reduce the overall molecular dipole moment. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.[6]

  • Aromatic Ring: The nonpolar benzene ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or the ester group could reduce the availability of these groups for intermolecular interactions with the solvent, thereby decreasing solubility in polar solvents.

Based on these characteristics, the following solubility profile can be predicted:

Solvent Type Predicted Solubility Rationale
Polar Protic (e.g., Water, Ethanol) Low to ModerateThe hydroxyl and ester groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and the hydrophobic nature of the fluorine atoms may limit extensive solubility.
Polar Aprotic (e.g., Acetone, DMSO) Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group. The overall polarity of the solute is compatible with these solvents.
Nonpolar (e.g., Hexane, Toluene) LowThe polar functional groups will have unfavorable interactions with nonpolar solvents, leading to poor solubility.
Aqueous Acidic/Basic Solutions pH-DependentThe phenolic hydroxyl group is weakly acidic. In basic solutions, it will deprotonate to form a phenoxide salt, which is significantly more polar and thus more water-soluble.[7]

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various stages of drug development, from discovery to formulation. Several methods can be employed, ranging from simple qualitative assessments to more quantitative techniques.

Qualitative Solubility Assessment

A preliminary understanding of a compound's solubility can be gained through simple dissolution tests in a range of solvents.[8]

Protocol:

  • Place a small, known amount (e.g., 1-5 mg) of this compound into a series of small test tubes or vials.

  • To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, acetone, hexane, 5% aq. HCl, 5% aq. NaOH).

  • Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).

  • Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration. If not, it is classified as insoluble or sparingly soluble.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is transferred. This can be achieved by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound shake Combine and agitate at constant temperature (24-72 hours) prep_compound->shake prep_solvent Measure known volume of solvent prep_solvent->shake separate Centrifuge or filter to remove undissolved solid shake->separate analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze result Equilibrium Solubility analyze->result

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Temperature: The solubility of most solids increases with temperature.[9] Therefore, precise temperature control is essential during experiments.

  • pH: For ionizable compounds like this compound, the pH of the aqueous medium will significantly influence solubility.[7]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. The most stable polymorph will have the lowest solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion

References

An In-Depth Technical Guide to the Spectral Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Building Block

Methyl 2,3-difluoro-4-hydroxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features—a hydroxyl group for hydrogen bonding, a methyl ester for further synthetic modification, and two fluorine atoms—make it a valuable intermediate in the synthesis of advanced pharmaceutical agents and other specialty materials.[1][2] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making the precise characterization of such building blocks paramount for drug development professionals.[2]

Molecular Properties and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule.

  • Molecular Formula: C₈H₆F₂O₃[3]

  • Molecular Weight: 188.13 g/mol [3]

  • IUPAC Name: this compound[3]

The atomic numbering scheme used throughout this guide for spectral assignment is presented in the following diagram.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (like the hydroxyl proton). DMSO-d₆ is often preferred for observing hydroxyl protons, which might otherwise exchange too rapidly.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, so acquisition is typically rapid.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F (e.g., CFCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals. The analysis draws on data from methyl 4-hydroxybenzoate (methylparaben) as a baseline, with shifts adjusted for the effects of the fluorine substituents.[4]

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H6~7.6 - 7.8Doublet of doublets (dd)³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F3 ≈ 6-8 Hz
H5~6.8 - 7.0Doublet of doublets (dd)³JH5-H6 ≈ 8-9 Hz, ⁵JH5-F3 ≈ 1-2 Hz
OCH₃ (C8)~3.9Singlet (s)-
OH~5.0 - 6.0 (variable)Broad singlet (br s)-

Expert Interpretation (¹H NMR):

  • Aromatic Region: The two aromatic protons, H5 and H6, are chemically non-equivalent. H6 is deshielded relative to H5 due to its position ortho to the electron-withdrawing carbonyl group.

  • Coupling Patterns: The signal for H6 is expected to be a doublet of doublets, splitting due to coupling with the adjacent proton H5 (ortho coupling, ³J) and the fluorine at C3 (meta H-F coupling, ⁴J). The H5 signal will also be a doublet of doublets, arising from coupling to H6 (ortho coupling, ³J) and a smaller coupling to the fluorine at C3 (para H-F coupling, ⁵J).

  • Methyl and Hydroxyl Signals: The methyl ester protons (C8) will appear as a sharp singlet around 3.9 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals, corresponding to each unique carbon atom in the molecule. The key feature will be the presence of C-F coupling.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C7 (C=O)~165Small (t or dd)
C4~150-155d, ³JC4-F2 ≈ 10-15 Hz
C2~145-150dd, ¹JC2-F2 ≈ 240-260 Hz, ²JC2-F3 ≈ 15-25 Hz
C3~140-145dd, ¹JC3-F3 ≈ 240-260 Hz, ²JC3-F2 ≈ 15-25 Hz
C1~120t, ²JC1-F2,F3 ≈ 10-15 Hz
C6~118d, ³JC6-F2 ≈ 3-5 Hz
C5~110d, ⁴JC5-F2 ≈ 1-3 Hz
C8 (OCH₃)~52None

Expert Interpretation (¹³C NMR):

  • C-F Coupling: The most diagnostic feature is the large one-bond coupling (¹JCF) for C2 and C3, typically in the range of 240-260 Hz. These carbons will also exhibit smaller two-bond couplings to the adjacent fluorine. Carbons further away will show progressively smaller nJCF couplings.

  • Chemical Shifts: The carbons directly attached to the electronegative fluorine (C2, C3) and oxygen (C4) atoms will be significantly downfield. The carbonyl carbon (C7) will appear at the lowest field, typical for an ester.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms.

Assigned FluorinePredicted Chemical Shift (δ, ppm, vs CFCl₃)MultiplicityPredicted Coupling Constants (J, Hz)
F2~ -135 to -145Doublet (d)³JF2-F3 ≈ 20 Hz
F3~ -145 to -155Doublet of doublets (dd)³JF3-F2 ≈ 20 Hz, ⁴JF3-H6 ≈ 6-8 Hz

Expert Interpretation (¹⁹F NMR):

  • Chemical Shifts: The chemical shifts are highly sensitive to the nature and position of other substituents on the aromatic ring.

  • Coupling: The two fluorine atoms will couple to each other, giving rise to an AX spin system with a typical ortho F-F coupling constant (³JFF) of around 20 Hz. Additionally, F3 will show a smaller coupling to H6 (meta F-H coupling). F2 is not expected to show significant coupling to any protons.

G M [M]⁺˙ m/z = 188 M31 [M - OCH₃]⁺ m/z = 157 M->M31 - •OCH₃ M32 [M - CH₃OH]⁺˙ m/z = 156 (Base Peak) M->M32 - CH₃OH M59 [M - OCH₃ - CO]⁺ m/z = 129 M31->M59 - CO M60 [M - CH₃OH - CO]⁺˙ m/z = 128 M32->M60 - CO

References

The Strategic Intermediate: A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, Methyl 2,3-difluoro-4-hydroxybenzoate emerges as a pivotal intermediate, offering a versatile platform for the synthesis of complex pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the chemical formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2] Its structure, characterized by a benzoate core with two adjacent fluorine atoms and a hydroxyl group, presents a unique combination of reactive sites.

PropertyValueSource
CAS Number 219685-84-4[1][2]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1][2]
Physical Form Solid
Storage 2-8°C, dry[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons. The proton at the 5-position will couple with the fluorine at the 3-position and the proton at the 6-position. The proton at the 6-position will couple with the proton at the 5-position and the fluorine at the 2-position. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, while other carbons in the ring will exhibit smaller two- or three-bond couplings.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. This precursor can be synthesized through multi-step sequences starting from readily available fluorinated aromatics. A general and reliable method for the final esterification step is the Fischer-Speier esterification or the use of more reactive acylating agents.

Synthetic Workflow

SynthesisWorkflow Start 2,3-Difluoro-4-hydroxybenzoic Acid Reaction Esterification Start->Reaction Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Materials:

  • 2,3-Difluoro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzoic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction may occur.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the methyl ester, and the fluorinated aromatic ring.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the most reactive site for electrophilic attack. It can be readily alkylated or acylated under basic conditions to introduce a variety of substituents. This functionalization is crucial for modulating the molecule's properties and for building more complex structures.

Reactions at the Ester Group

The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, by reaction with amines.

Reactions on the Aromatic Ring

The electron-withdrawing nature of the fluorine atoms and the carboxylate group deactivates the aromatic ring towards electrophilic substitution. However, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

Reactivity sub This compound O_alkylation O-Alkylation/ O-Acylation sub->O_alkylation at -OH Ester_hydrolysis Ester Hydrolysis sub->Ester_hydrolysis at -COOCH3 Amidation Amidation sub->Amidation at -COOCH3 NAS Nucleophilic Aromatic Substitution sub->NAS on Ar-F

Caption: Key reaction pathways for this compound.

Applications in Synthesis

This compound is a valuable building block in the synthesis of a range of target molecules, primarily in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

The presence of the difluoro-hydroxyphenyl motif is common in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions.[1] This intermediate is particularly useful in the development of:

  • Anti-inflammatory agents: The core structure can be elaborated to produce potent inhibitors of various enzymes involved in inflammatory pathways.

  • Central nervous system (CNS) agents: The lipophilicity imparted by the fluorine atoms can aid in crossing the blood-brain barrier, a key requirement for CNS-active drugs.

Agrochemical Synthesis

In the field of agrochemicals, the introduction of fluorine atoms can lead to compounds with enhanced pesticidal or herbicidal activity and improved environmental stability. This compound serves as a precursor to novel fluorinated agrochemicals.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for related compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation.[3]

Hazard StatementGHS Classification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[4] Recommended storage is at 2-8°C under dry conditions.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Conclusion

This compound stands as a testament to the power of fluorine in molecular design. Its unique combination of functional groups and the strategic placement of fluorine atoms make it an invaluable intermediate for the synthesis of a new generation of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in their respective fields.

References

The Rising Star in Fluorinated Scaffolds: A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluorinated aromatic building block, Methyl 2,3-difluoro-4-hydroxybenzoate, has emerged as a pivotal intermediate, offering a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of this compound, from its synthetic origins to its practical applications. While a definitive "discovery" in academic literature remains elusive, its prevalence in patent literature underscores its industrial significance. This document consolidates available information to propose a logical and scientifically sound synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This compound, with its vicinal fluorine atoms and strategically placed hydroxyl and methyl ester groups, presents a versatile platform for the synthesis of complex fluorinated pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents[1][2]. The functional groups on the benzene ring allow for a variety of subsequent chemical modifications, making it a valuable starting material in the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 219685-84-4[1][3]
Molecular Formula C₈H₆F₂O₃[1][3]
Molecular Weight 188.13 g/mol [1][3]
IUPAC Name This compound[3]
Storage 2-8°C, dry[1]

Proposed Synthesis of this compound

The proposed synthetic pathway begins with a readily available starting material, 2,3,4-trifluoronitrobenzene, and proceeds through a series of transformations to install the desired functional groups.

Synthesis_Pathway A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-4-methoxynitrobenzene A->B  Methoxylation   (NaOMe, MeOH) C 2,3-Difluoro-4-methoxyaniline B->C  Reduction   (e.g., Fe/HCl) D 2,3-Difluoro-4-methoxybenzonitrile C->D  Sandmeyer Reaction   (1. NaNO₂, H₂SO₄ 2. CuCN, KCN) E 2,3-Difluoro-4-hydroxybenzoic acid D->E  Hydrolysis   (H₂O, H₂SO₄) F This compound E->F  Esterification   (MeOH, H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Step 1: Selective Methoxylation

The synthesis commences with the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene. The nitro group is a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine at the 4-position is the most activated due to the combined electron-withdrawing effects of the nitro group and the adjacent fluorine atoms.

Protocol:

  • To a solution of sodium methoxide in methanol, add 2,3,4-trifluoronitrobenzene dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluoro-4-methoxynitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 2,3-difluoro-4-methoxynitrobenzene is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common and cost-effective choice.

Protocol:

  • Suspend 2,3-difluoro-4-methoxynitrobenzene and iron powder in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid dropwise while heating the mixture to reflux.

  • Maintain reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and then neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Extract the product, 2,3-difluoro-4-methoxyaniline, with an organic solvent, dry, and concentrate.

Step 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. In this step, the aniline is converted to a nitrile.

Protocol:

  • Dissolve 2,3-difluoro-4-methoxyaniline in a cooled (0-5 °C) aqueous solution of sulfuric acid.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the product, 2,3-difluoro-4-methoxybenzonitrile, with an organic solvent, wash, dry, and concentrate.

Step 4: Hydrolysis of the Nitrile and Demethylation

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions. The methoxy group is also cleaved under these conditions to yield the desired hydroxyl group.

Protocol:

  • Heat a mixture of 2,3-difluoro-4-methoxybenzonitrile and aqueous sulfuric acid to reflux.

  • Maintain reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture, and the product, 2,3-difluoro-4-hydroxybenzoic acid, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 5: Fischer Esterification

The final step is the esterification of 2,3-difluoro-4-hydroxybenzoic acid with methanol to yield the target compound. Fischer esterification, using an acid catalyst, is a standard and effective method.

Protocol:

  • Dissolve 2,3-difluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC)[5][6].

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine[5].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Alternative Synthetic Considerations

An alternative approach to the synthesis of 2,3-difluoro-4-hydroxybenzoic acid could involve the direct nucleophilic substitution of a fluorine atom on a more readily available starting material, such as 2,3,4-trifluorobenzoic acid. This would be analogous to the synthesis of 4-fluorosalicylic acid from 2,4-difluorobenzoic acid, where a fluorine atom is displaced by a hydroxyl group using a strong base like sodium hydroxide in a polar aprotic solvent like DMSO[7].

Alternative_Pathway G 2,3,4-Trifluorobenzoic acid H 2,3-Difluoro-4-hydroxybenzoic acid G->H  Nucleophilic Aromatic Substitution   (NaOH, DMSO) I This compound H->I  Esterification   (MeOH, H₂SO₄)

Caption: An alternative, more direct synthetic route.

This alternative pathway offers the advantage of fewer steps. However, the regioselectivity of the nucleophilic attack on 2,3,4-trifluorobenzoic acid would need to be carefully controlled to ensure the desired isomer is formed as the major product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the synthesis of fluorinated pharmaceuticals. While its formal "discovery" is not prominently documented in academic literature, its importance is evident from its commercial availability and its appearance in numerous patents. The proposed synthetic pathway, based on established chemical principles, provides a robust framework for its preparation. As the demand for novel fluorinated drugs continues to grow, the development of efficient and scalable syntheses for key intermediates like this compound will remain a critical area of research and development. Further investigation into more direct synthetic routes, such as the selective hydroxylation of trifluorinated precursors, could lead to even more efficient and cost-effective production methods.

References

A Technical Guide to Investigating the Biological Potential of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-difluoro-4-hydroxybenzoate is a fluorinated phenolic compound with a structure suggestive of diverse biological activities. While direct experimental data on this specific molecule is sparse, its analogy to parabens and the known effects of fluorination in medicinal chemistry indicate a strong potential for antimicrobial, anti-inflammatory, and cytotoxic properties. This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to unlock its therapeutic potential.

Introduction: Rationale for Investigation

This compound (C₈H₆F₂O₃) is a small molecule featuring a methyl ester of a 4-hydroxybenzoic acid backbone, distinguished by the presence of two fluorine atoms on the aromatic ring.[1] While its primary documented use is as a synthetic intermediate in the development of pharmaceuticals, particularly anti-inflammatory and central nervous system agents, its intrinsic biological activities remain largely unexplored.[2]

The structural similarity to methylparaben (Methyl 4-hydroxybenzoate), a well-known antimicrobial preservative, provides a strong rationale for investigating its potential as an antimicrobial agent.[3] Furthermore, the incorporation of fluorine atoms into small molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to biological targets.[4][5][6] Fluorination can significantly modulate the physicochemical properties of a compound, often leading to enhanced potency and novel mechanisms of action.[4][6] This guide, therefore, outlines a multi-faceted approach to systematically characterize the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and cytotoxic effects.

Physicochemical Properties and Predicted Pharmacokinetics

The introduction of fluorine atoms is expected to influence the pharmacokinetic profile of this compound compared to its non-fluorinated counterpart, methylparaben. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group and influence hydrogen bonding capabilities. An increase in lipophilicity due to fluorination may enhance the molecule's ability to cross cellular membranes.[4] However, the overall pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion, is complex and influenced by multiple factors.[7][8]

PropertyPredicted Impact of DifluorinationRationale
Lipophilicity (LogP) IncreasedFluorine substitution generally increases lipophilicity, potentially improving membrane permeability.[4]
Metabolic Stability IncreasedThe carbon-fluorine bond is strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes.[6]
Acidity (pKa) DecreasedThe electron-withdrawing nature of fluorine atoms can increase the acidity of the phenolic proton.
Binding Affinity Potentially IncreasedFluorine can form favorable interactions with biological targets, potentially enhancing binding affinity.[6]

Potential Antimicrobial Activity: A Paraben Analogue

Given its structural similarity to methylparaben, a widely used antimicrobial preservative, it is hypothesized that this compound may exhibit antimicrobial properties. The mechanism of action of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes or the inhibition of essential enzymes.

Experimental Workflow for Antimicrobial Screening

A systematic approach to evaluating the antimicrobial potential of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound Stock (this compound) dilution Serial Dilution of Compound in 96-well plate compound->dilution media Bacterial Culture Media (e.g., Mueller-Hinton Broth) inoculation Inoculation with Standardized Bacterial Suspension media->inoculation strains Bacterial Strains (Gram-positive & Gram-negative) strains->inoculation dilution->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation mic MIC Determination (Lowest concentration with no visible growth) incubation->mic mbc MBC Determination (Plating from clear wells) mic->mbc interpretation Interpretation of Results (Bacteriostatic vs. Bactericidal) mbc->interpretation

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a novel compound.[9][10][11]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Potential Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often through their antioxidant and enzyme-inhibiting activities.[12][13][14] The suggestion that this compound is an intermediate for anti-inflammatory agents further supports this line of investigation.[2]

Experimental Workflow for Anti-inflammatory Screening

In vitro anti-inflammatory activity can be assessed through various assays, including the inhibition of protein denaturation, which is a hallmark of inflammation.

anti_inflammatory_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound Stock treatment Incubation of Protein with Various Concentrations of Compound compound->treatment protein Protein Solution (e.g., Bovine Serum Albumin) protein->treatment denaturation Induction of Denaturation (e.g., Heat Treatment) treatment->denaturation measurement Measurement of Turbidity (Spectrophotometer) denaturation->measurement inhibition Calculation of % Inhibition measurement->inhibition ic50 Determination of IC50 Value inhibition->ic50

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Protocol: Inhibition of Albumin Denaturation

This assay provides a simple and effective way to screen for anti-inflammatory activity.[15]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS), and 2 mL of varying concentrations of this compound.

  • Control: A control solution is prepared without the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Concentration (µg/mL)% Inhibition of Albumin Denaturation
10
50
100
250
500
Diclofenac Sodium (Standard)

Potential Cytotoxic Activity

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents.[16][17][18] Many small molecules with planar aromatic structures exhibit cytotoxic activity through various mechanisms, including DNA intercalation or enzyme inhibition.

Experimental Workflow for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20]

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells Cancer Cell Line Culture (e.g., MCF-7, HeLa) seeding Cell Seeding in 96-well Plates cells->seeding treatment Treatment with Serial Dilutions of Test Compound seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Solubilization of Formazan Crystals mtt->formazan absorbance Absorbance Measurement (570 nm) formazan->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.[16]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for conducting an MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.[19][20]

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[17]

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
HEK293 (Non-cancerous)

Conclusion and Future Directions

This compound presents a compelling case for further investigation into its biological activities. Based on its structural characteristics, there is a strong rationale to explore its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. The experimental workflows and detailed protocols provided in this guide offer a systematic and robust framework for the initial screening and characterization of this compound. Positive results from these in vitro assays would warrant further studies, including mechanism of action elucidation, in vivo efficacy testing, and toxicological assessments, to fully determine its therapeutic potential.

References

A Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success. Methyl 2,3-difluoro-4-hydroxybenzoate (CAS No. 219685-84-4) has emerged as a pivotal intermediate in the synthesis of complex fluorinated molecules, offering a unique combination of functional groups that facilitate diverse chemical transformations. This guide provides an in-depth technical overview of this compound, from its commercial availability and quality control to its synthesis and key applications in medicinal chemistry.

Physicochemical Properties and Specifications

This compound is a solid at room temperature with a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its structure, featuring a difluorinated phenyl ring with hydroxyl and methyl ester functionalities, makes it a valuable synthon for introducing fluorine atoms into target molecules, a common strategy for enhancing metabolic stability and binding affinity.

PropertyValue
CAS Number 219685-84-4
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance Solid
Storage 2-8°C, dry

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. When selecting a supplier, it is crucial to consider not only the purity but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The following table provides a summary of several commercial sources.

SupplierReported PurityAvailable Documentation
MySkinRecipes95%Specification, MSDS[1]
Sigma-Aldrich (Ambeed)>95%CoA, COO, MSDS
Win-Win Chemical>98%
Boroncore>98%
CHIRALEN99%
CymitQuimica97%
Apollo Scientific97%MSDS, Typical Batch CoA
FluorochemNot specified
Almanac Life Science95%

It is recommended to request a lot-specific CoA to verify the purity and identity of the compound before use.

Quality Control and Analytical Methods

Ensuring the quality of starting materials is paramount in research and development. The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl ester and aromatic protons. A published ¹H NMR spectrum in CDCl₃ shows the following key shifts: δ 3.92 (s, 3H), 6.34 (brd s, 1H), 6.82 (dt, 1H), 7.68 (dt, 1H).[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reverse-phase HPLC (RP-HPLC) analysis may utilize a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid, with UV detection at 214 nm.[2][3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 2,3-difluoro-4-hydroxybenzoic acid. A detailed protocol has been described in the literature.[4][5]

Experimental Protocol
  • Dissolve 2,3-difluoro-4-hydroxybenzoic acid in anhydrous methanol.

  • Carefully add thionyl chloride to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,3-difluoro-4-hydroxybenzoic_acid 2,3-difluoro-4- hydroxybenzoic acid Esterification Esterification 2,3-difluoro-4-hydroxybenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Purification Drying & Concentration Workup->Purification Final_Product Methyl 2,3-difluoro-4- hydroxybenzoate Purification->Final_Product

Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The strategic placement of fluorine atoms and the presence of reactive handles make this compound a valuable building block in drug discovery.

Intermediate for Fluorinated Pharmaceuticals

This compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. It is particularly useful in the development of anti-inflammatory and central nervous system agents.[1] The difluoro-substitution pattern can enhance the metabolic stability and potency of drug candidates.[1]

Synthesis of Dual Aromatase-Sulfatase Inhibitors

This compound has been utilized in the synthesis of dual aromatase-sulfatase inhibitors.[4][5] These compounds are of interest in the treatment of hormone-dependent cancers. The synthesis involves the reduction of the methyl ester to the corresponding benzyl alcohol, which is then further functionalized.[4][5]

Precursor for Glucagon Antagonists

The compound is a precursor for the synthesis of 2,3-difluoro-4-hydroxybenzoic acid hydrazide, a key component in the development of non-peptide glucagon antagonists.[2][3] These antagonists are being investigated for the treatment of diabetes.[2]

Applications cluster_therapeutics Therapeutic Areas Methyl_Ester Methyl 2,3-difluoro-4- hydroxybenzoate Anti_Inflammatory Anti-inflammatory Agents Methyl_Ester->Anti_Inflammatory Intermediate CNS_Agents CNS Agents Methyl_Ester->CNS_Agents Intermediate Cancer_Therapy Dual Aromatase- Sulfatase Inhibitors Methyl_Ester->Cancer_Therapy Precursor Diabetes_Treatment Glucagon Antagonists Methyl_Ester->Diabetes_Treatment Precursor

Key application areas of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a dry, well-ventilated place at 2-8°C.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, fluorinated molecules with potential therapeutic applications. Its commercial availability from a range of suppliers, coupled with well-defined synthetic and analytical protocols, makes it an accessible and reliable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively incorporate this important intermediate into their discovery programs.

References

Methodological & Application

The Strategic Utility of Methyl 2,3-difluoro-4-hydroxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

Methyl 2,3-difluoro-4-hydroxybenzoate is a polysubstituted aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its strategic placement of fluorine atoms, a hydroxyl group, and a methyl ester functionality offers a unique combination of reactivity and physicochemical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable precursor for a range of pharmaceuticals, including anti-inflammatory agents and central nervous system drugs.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 219685-84-4[2]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance Solid[1]
Storage 2-8°C, dry[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: O-Alkylation via Williamson Ether Synthesis

A primary and highly valuable transformation involving this compound is the alkylation of its phenolic hydroxyl group. This reaction, typically carried out under Williamson ether synthesis conditions, provides a straightforward route to a diverse array of ether derivatives. These derivatives are key intermediates in the synthesis of complex molecules, including the anti-inflammatory drug Lifitegrast. The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an organohalide.[3][4]

The general mechanism involves the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction.[3][4]

Application Note 1: Synthesis of Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate

This protocol details the O-alkylation of this compound with ethyl 2-bromoacetate. The resulting product is a key precursor for more complex pharmaceutical intermediates. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more nucleophilic, thereby accelerating the SN2 reaction.[5][6] Potassium carbonate is a commonly employed weak base in this transformation, as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.[7]

Reaction Scheme:

G start This compound reagents + Ethyl 2-bromoacetate (K2CO3, DMF) start->reagents product Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate reagents->product

Figure 1: O-Alkylation of this compound.

Detailed Protocol:

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

  • Slowly add ethyl 2-bromoacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate.

Expected Yield: 85-95%

Trustworthiness and Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Fluoroquinolone Synthesis

Conceptual Workflow:

The synthesis of a fluoroquinolone core from a halogenated benzoic acid derivative generally follows a multi-step sequence. A plausible, though not explicitly documented, pathway could involve the initial O-alkylation of this compound as described above, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid could then be converted to an acid chloride and reacted with a suitable amine to form an amide. Subsequent intramolecular cyclization would lead to the quinolone ring system.

G A Methyl 2,3-difluoro- 4-hydroxybenzoate B O-Alkylation A->B C Ester Hydrolysis B->C D Amide Formation C->D E Intramolecular Cyclization D->E F Fluoroquinolone Core E->F

Figure 2: Conceptual workflow for Fluoroquinolone Synthesis.

Further research into specific cyclization strategies, such as the Gould-Jacobs reaction or modifications thereof, would be necessary to develop a detailed protocol for this application.[8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the O-alkylation reactions to form key intermediates for complex pharmaceutical compounds. The provided protocol for the synthesis of Ethyl 2-(2,3-difluoro-4-(methoxycarbonyl)phenoxy)acetate offers a reliable and high-yielding method for researchers. The potential for its application in the synthesis of fluoroquinolone antibiotics further underscores its significance in medicinal chemistry. As the demand for novel fluorinated pharmaceuticals continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the advancement of drug discovery.

References

The Strategic deployment of Methyl 2,3-difluoro-4-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—are invaluable tools for medicinal chemists.[1][2] Among the repertoire of fluorinated building blocks, methyl 2,3-difluoro-4-hydroxybenzoate has emerged as a particularly versatile and powerful synthon. Its trifunctional nature, presenting a nucleophilic phenol, an electrophilic ester, and a difluoro-substituted aromatic ring, offers a rich platform for molecular elaboration in the pursuit of novel therapeutics, particularly in the realms of anti-inflammatory and central nervous system (CNS) agents.[3]

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations. We will delve into the causality behind experimental choices and provide a framework for the logical application of this building block in drug development programs.

The Physicochemical Advantage of the 2,3-Difluoro-4-hydroxybenzoyl Moiety

The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group, and ortho to the methyl ester, creates a unique electronic and steric environment. This substitution pattern significantly influences the reactivity and properties of the molecule:

  • Enhanced Acidity of the Phenolic Proton: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the 4-hydroxyl group, facilitating its deprotonation and subsequent participation in nucleophilic reactions.

  • Modulation of Lipophilicity: Fluorine substitution can strategically alter a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended in vivo half-life of the resulting drug candidate.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a biological target.

Core Synthetic Applications and Protocols

This compound serves as a linchpin for the synthesis of a diverse array of more complex molecules. The two primary modes of its synthetic utility involve derivatization of the phenolic hydroxyl group and cross-coupling reactions at the aromatic ring.

O-Alkylation: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The introduction of various alkyl or aryl groups at the 4-position via ether linkages is a common strategy to explore the binding pocket of a target protein and to fine-tune the pharmacokinetic properties of a lead compound. The Williamson ether synthesis is a robust and widely employed method for this transformation.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically sufficient to deprotonate the acidic phenol without promoting unwanted side reactions like ester hydrolysis.

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the alkoxide nucleophile relatively free to react.

  • Reaction Temperature: Gentle heating is often employed to accelerate the reaction rate, but excessively high temperatures should be avoided to minimize potential side reactions.

Detailed Protocol: General Procedure for O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br, R-I)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the desired alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation: Representative O-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃DMF604>90
Benzyl BromideCs₂CO₃CH₃CN706>85
1-Bromo-3-chloropropaneK₂CO₃DMF704~95

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DMF add_base Add K₂CO₃ or Cs₂CO₃ start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Workflow for the O-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds

The synthesis of biaryl structures is of paramount importance in medicinal chemistry, as this motif is present in a vast number of approved drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides (or triflates) and arylboronic acids. To utilize this compound in this reaction, the phenolic hydroxyl group must first be converted into a suitable leaving group, typically a trifluoromethanesulfonate (triflate).

Causality of Experimental Choices:

  • Triflate Formation: The hydroxyl group is a poor leaving group for cross-coupling reactions. Its conversion to a triflate using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or triethylamine creates an excellent leaving group.

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Base and Solvent System: A base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Two-Step Synthesis of Biaryl Derivatives

Step 1: Triflate Formation

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 - 1.5 eq) to the solution.

  • Slowly add triflic anhydride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-(trifluoromethanesulfonyloxy)-2,3-difluorobenzoate (from Step 1)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane and degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial, add the crude triflate from Step 1 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Logic cluster_activation Activation of Hydroxyl Group cluster_catalytic_cycle Palladium Catalytic Cycle cluster_outcome Desired Outcome start This compound triflate Formation of Triflate (Good Leaving Group) start->triflate Tf₂O, Base oxidative_addition Oxidative Addition of Pd(0) to Aryl Triflate triflate->oxidative_addition Pd(0) Catalyst transmetalation Transmetalation with Arylboronic Acid oxidative_addition->transmetalation Arylboronic Acid, Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->oxidative_addition Regenerates Pd(0) product Biaryl Product reductive_elimination->product

Caption: Logical flow for the synthesis of biaryls via Suzuki-Miyaura coupling.

Application in the Development of Bioactive Molecules

The 2,3-difluoro-4-alkoxybenzoyl scaffold, readily accessible from this compound, is a privileged motif in the design of various therapeutic agents.

Case Study: CRAC Channel Inhibitors for Autoimmune Diseases

Calcium release-activated calcium (CRAC) channels are crucial for T-cell function, and their inhibition represents a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis.[1][5] Several potent and selective CRAC channel inhibitors feature a substituted biaryl core where one of the aryl rings is a difluoro-alkoxybenzoyl moiety. While specific synthetic details for every reported compound are not always available, the logical synthetic route would involve the O-alkylation of this compound followed by a Suzuki-Miyaura coupling to introduce the second aryl ring, and subsequent amide bond formation. The difluoro-substitution pattern in these inhibitors is likely crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Case Study: PDE4 Inhibitors for Inflammatory and CNS Disorders

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation and neuronal function.[6][7] PDE4 inhibitors have shown therapeutic potential in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and depression.[7] Roflumilast, an approved PDE4 inhibitor, features a 3-cyclopropylmethoxy-4-difluoromethoxy-benzamide core.[8] The synthesis of analogs with the 2,3-difluoro substitution pattern, which could offer altered selectivity profiles for PDE4 subtypes, would logically proceed through the O-alkylation of this compound, followed by ester hydrolysis and amide coupling.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex molecules with therapeutic potential. Its unique electronic properties, conferred by the vicinal fluorine atoms, enhance the reactivity of the phenolic hydroxyl group and impart favorable metabolic stability to the resulting compounds. The straightforward protocols for O-alkylation and Suzuki-Miyaura coupling described herein provide a robust roadmap for researchers and drug development professionals to effectively utilize this versatile synthon in their quest for novel and improved medicines for inflammatory and central nervous system disorders. The continued exploration of this and other strategically fluorinated building blocks will undoubtedly fuel future innovations in drug discovery.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 2,3-difluoro-4-hydroxybenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 2,3-difluoro-4-hydroxybenzoate is a pivotal building block in contemporary medicinal chemistry. Its fluorinated benzene ring offers a unique combination of properties that are highly sought after in drug design. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] The carbon-fluorine bond's strength makes it resistant to metabolic oxidation, while fluorine's high electronegativity can alter electronic distributions to optimize drug-receptor interactions.[3][4]

This guide provides an in-depth exploration of synthetic strategies for derivatizing this compound. The molecule possesses two primary reactive handles: the nucleophilic phenolic hydroxyl group and the electrophilic methyl ester. By selectively targeting these sites, researchers can generate a diverse library of compounds for screening and lead optimization. We will detail field-proven protocols for O-alkylation of the hydroxyl group and for hydrolysis and subsequent amidation or esterification of the carboxylate function, providing not just the steps, but the scientific rationale underpinning these critical transformations.

Section 1: Derivatization of the Phenolic Hydroxyl Group via O-Alkylation

The most direct method for modifying the phenolic hydroxyl group is through O-alkylation, commonly achieved via the Williamson ether synthesis.[5][6][7] This reaction provides a reliable pathway to introduce a wide variety of alkyl and arylalkyl side chains, which can be used to probe binding pockets for hydrophobic interactions or to modulate solubility.

Core Mechanism: The Williamson Ether Synthesis

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[8] First, a base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the leaving group and forming the ether linkage. For this reaction to be efficient, primary or methyl halides are preferred, as secondary and tertiary halides are more prone to undergoing competing elimination reactions.[8]

Experimental Protocol 1: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate

This protocol details the benzylation of this compound as a representative example of O-alkylation.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 10 mL per gram of the starting benzoate).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Methyl 4-(benzyloxy)-2,3-difluorobenzoate.

Causality and Field Insights:

  • Choice of Base: Potassium carbonate is a moderately weak base, yet it is sufficient to deprotonate the phenol without promoting side reactions like hydrolysis of the methyl ester. For less reactive phenols or alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) can be employed.[7]

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic. Acetonitrile is another suitable alternative.

  • Workup Strategy: The aqueous workup is critical for removing the DMF solvent and inorganic salts (K₂CO₃ and KBr). Multiple extractions ensure efficient product recovery.

Data Presentation: O-Alkylation Reaction Scope
Alkylating Agent (R-X)BaseTemperature (°C)Time (h)Typical Yield (%)
Ethyl IodideK₂CO₃60490-95
Benzyl BromideK₂CO₃70588-94
Propargyl BromideK₂CO₃50685-92
Allyl BromideCs₂CO₃RT890-96
Methyl IodideK₂CO₃603>95

Visualization: O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Start 1. Add Reactants (MDFHB, K₂CO₃) to dry flask Add_Solvent 2. Add anhydrous DMF Start->Add_Solvent Stir_1 3. Stir at RT (15 min) Add_Solvent->Stir_1 Add_Alkyl_Halide 4. Add Alkyl Halide Stir_1->Add_Alkyl_Halide Heat 5. Heat (60-70°C) and Monitor by TLC Add_Alkyl_Halide->Heat Quench 6. Quench with Water Heat->Quench Extract 7. Extract with EtOAc (3x) Quench->Extract Wash 8. Wash with Water & Brine Extract->Wash Dry 9. Dry (MgSO₄) & Filter Wash->Dry Concentrate 10. Concentrate Dry->Concentrate Purify 11. Column Chromatography Concentrate->Purify Product Pure Ether Derivative Purify->Product

Caption: Workflow for the Williamson ether synthesis.

Section 2: Derivatization via the Carboxylate Functional Group

Modifying the methyl ester group first requires its hydrolysis to the corresponding carboxylic acid. This acid then serves as a versatile intermediate for forming a wide range of amides and other esters, which are fundamental linkages in many pharmaceutical agents.

Part A: Hydrolysis of the Methyl Ester (Saponification)

Base-catalyzed hydrolysis, or saponification, is the standard method for cleaving methyl esters.[9] The reaction is typically fast and irreversible, driving the equilibrium toward the carboxylate salt. Subsequent acidification protonates the salt to yield the free carboxylic acid.

Experimental Protocol 2: Synthesis of 2,3-difluoro-4-hydroxybenzoic acid

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M aqueous solution

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of LiOH·H₂O (2.0 eq) to the flask.

  • Stir the reaction mixture vigorously at room temperature. Gentle heating (40 °C) can be applied to accelerate the reaction.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 1-3 hours).

  • Cool the mixture to room temperature and remove the organic solvent (THF or MeOH) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is ~2. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under vacuum to yield 2,3-difluoro-4-hydroxybenzoic acid. This product is often pure enough for subsequent steps.

Causality and Field Insights:

  • Choice of Base: LiOH is often preferred over NaOH or KOH for ester hydrolysis due to its higher solubility in mixed aqueous/organic solvent systems and its lower tendency to promote side reactions.[10]

  • Acidification: It is crucial to cool the solution before and during acidification. This controls the exotherm of the neutralization reaction and maximizes the precipitation of the carboxylic acid product by reducing its solubility.

Part B: Synthesis of Amide Derivatives

With the carboxylic acid in hand, amide bond formation can be achieved using a variety of coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by a primary or secondary amine. Direct amidation from the unactivated methyl ester is also possible but often requires harsher conditions, such as strong bases or metal catalysts, and may have a more limited substrate scope.[11][12][13]

Experimental Protocol 3: Amide Coupling with Morpholine

This protocol uses N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with the catalyst 4-Dimethylaminopyridine (DMAP) for a mild and efficient coupling.

Materials:

  • 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC (hydrochloride salt) (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add morpholine (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Causality and Field Insights:

  • Coupling Reagents: EDC is a water-soluble carbodiimide, which is advantageous because its urea byproduct is also water-soluble and can be easily removed during the aqueous workup.[14] This is a significant advantage over dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove.

  • Role of DMAP: DMAP acts as a highly effective acyl-transfer catalyst. It reacts with the activated O-acylisourea intermediate (formed from the acid and EDC) to generate a more reactive N-acylpyridinium salt, which is then readily attacked by the amine.[15][16]

Visualization: Amide & Ester Synthesis Pathways

Carboxylate_Derivatization Start Methyl 2,3-difluoro- 4-hydroxybenzoate Acid 2,3-difluoro- 4-hydroxybenzoic acid Start->Acid Protocol 2: Hydrolysis (LiOH, THF/H₂O) Amide Amide Derivative (e.g., Morpholide) Acid->Amide Protocol 3: Amide Coupling (Amine, EDC, DMAP) Ester Ester Derivative (e.g., Benzyl Ester) Acid->Ester Steglich Esterification (Alcohol, EDC, DMAP)

Caption: Key derivatization pathways from the carboxylate.

References

Application Note & Protocol: Quantitative Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Methyl 2,3-difluoro-4-hydroxybenzoate

This compound is a fluorinated aromatic compound of increasing interest in the pharmaceutical and chemical industries.[1] Its structural features make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and central nervous system drugs.[1] The precise quantification of this intermediate is critical at various stages, from synthesis and purification to its incorporation into final drug products. Accurate analytical methods are essential to ensure the purity, stability, and overall quality of the final active pharmaceutical ingredient (API), thereby guaranteeing its safety and efficacy.

This document provides a comprehensive guide to a robust and validated analytical method for the quantification of this compound. The primary technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable method in pharmaceutical analysis.[2][3] The protocols herein are designed to be self-validating, with a strong emphasis on the principles of scientific integrity and adherence to internationally recognized standards, such as the ICH guidelines for analytical procedure validation.[4][5][6]

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a specific and reliable analytical method.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 219685-84-4[7]
Molecular Formula C₈H₆F₂O₃[7]
Molecular Weight 188.13 g/mol [1][7]
Structure Chemical Structure of this compoundPubChem
Predicted XLogP3 1.6[7]

The presence of a phenolic hydroxyl group and a methyl ester within the structure, along with the fluorine substituents, dictates its polarity and UV absorbance characteristics, which are key considerations for the development of the HPLC method.

Principle of the Analytical Method: Reversed-Phase HPLC

The chosen method for quantification is RP-HPLC due to its high specificity, sensitivity, and reproducibility for the analysis of small organic molecules like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The analyte, being moderately polar, will partition between the stationary and mobile phases. By carefully selecting the mobile phase composition, a clean separation of the analyte from impurities and degradation products can be achieved. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard, using a UV detector set to a wavelength of maximum absorbance for the analyte.

Experimental Protocol: HPLC Quantification

Equipment and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The exact ratio should be optimized during method development, with a starting point of 60:40 (A:B). The mobile phase should be degassed before use.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with 0.1% H₃PO₄ in Water : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by PDA scan (estimated around 254 nm)
Run Time Approximately 10 minutes
Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve it in the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

For drug products, a more complex extraction may be necessary to remove excipients.[8][9]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical method is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[4][5][6][10]

References

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 2,3-difluoro-4-hydroxybenzoate. This compound is a key intermediate in the synthesis of various fluorinated pharmaceuticals, making its purity and concentration critical parameters in drug development and quality control.[1] The developed method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, coupled with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3] This document provides a complete methodology, including sample preparation, chromatographic conditions, and comprehensive validation data, to support its implementation in research and quality assurance laboratories.

Introduction and Scientific Rationale

This compound is an aromatic ester whose structural features—a fluorinated benzene ring, a hydroxyl group, and a methyl ester—make it a valuable building block in medicinal chemistry.[1] The precise quantification of this intermediate is essential for ensuring the stoichiometric accuracy of subsequent reactions and the purity of final active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][5] For a moderately polar and ionizable compound like this compound, a reversed-phase (RP-HPLC) approach is optimal. The fundamental principle of RP-HPLC involves partitioning the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[6]

The selection of the analytical parameters described herein is based on established chromatographic principles. A C18 column was chosen for its strong hydrophobic retention of the aromatic ring. The mobile phase consists of acetonitrile and water, providing the necessary polarity to elute the compound. Critically, the mobile phase is acidified with phosphoric acid. This suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring it exists in a single, neutral state. This prevents peak tailing and yields a sharp, symmetrical peak, which is essential for accurate integration and quantification.[7][8] UV detection is employed, leveraging the strong absorbance of the benzene ring chromophore.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compoundPubChem[9]
IUPAC Name This compound[9][10]
Molecular Formula C₈H₆F₂O₃[1][9][11]
Molecular Weight 188.13 g/mol [1][9][12]
CAS Number 219685-84-4[9][13]
Appearance White to off-white solid[10][11]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.Inferred from similar compounds[14]

Experimental Methodology

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (4-decimal places)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Ultrasonic bath

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (85%, analytical grade)

Chromatographic Conditions

The following table summarizes the optimized and validated conditions for the analysis.

ParameterCondition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L)

  • Measure 450 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly.

  • Add 550 mL of HPLC-grade acetonitrile.

  • Cap the bottle and sonicate for 15 minutes to degas the solution.

B. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard quantitatively into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with methanol and invert the flask 15-20 times to mix.

C. Calibration Standards (10-100 µg/mL)

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: Sample Preparation
  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound.

  • Follow steps 2-5 from Protocol 1B to create the sample stock solution.

  • Pipette 1.0 mL of this sample stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Protocol 3: System Operation and Analysis Workflow
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test (SST) by making five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).

  • Verify that the SST parameters meet the acceptance criteria (see Table below).

  • Create a sequence table including a blank (mobile phase), the calibration standards (from low to high concentration), and the prepared samples.

  • Execute the analytical run.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Processing Standard Weigh Standard Stock_Std Prepare Stock Std. (1000 µg/mL) Standard->Stock_Std Sample Weigh Sample Stock_Spl Prepare Sample Stock Sample->Stock_Spl Cal_Stds Prepare Calibration Standards (10-100 µg/mL) Stock_Std->Cal_Stds Work_Spl Prepare Working Sample Stock_Spl->Work_Spl Filter Filter into HPLC Vial Cal_Stds->Filter Work_Spl->Filter Equilibrate Equilibrate System Filter->Equilibrate SST System Suitability Test (5 Replicates) Equilibrate->SST Run_Seq Run Sequence (Blanks, Standards, Samples) SST->Run_Seq Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Run_Seq->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow from standard/sample preparation to final quantification.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[3] The results demonstrate that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing Factor (T) ≤ 2.0%RSD of Peak Area < 2.0%%RSD of Retention Time < 1.0%T = 1.1%RSD = 0.8%%RSD = 0.2%
Specificity No interference at the analyte's retention time in blank.Pass
Linearity & Range Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range 10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 2.0%Repeatability = 0.9%Intermediate = 1.3%
Limit of Detection (LOD) S/N Ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 101.5 µg/mL
Robustness %RSD < 2.0% for minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).Pass

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality. The following diagram outlines a logical approach to diagnosing common chromatographic problems.

Troubleshooting Start Problem Observed Pressure Abnormal Pressure? Start->Pressure RT_Shift Retention Time Shift? Start->RT_Shift Peak_Shape Poor Peak Shape? Start->Peak_Shape Pressure_High High Pressure Pressure->Pressure_High Yes Pressure_Low Low Pressure Pressure->Pressure_Low Yes RT_Early Early Elution RT_Shift->RT_Early Yes RT_Late Late Elution RT_Shift->RT_Late Yes Check_Temp Column Temp Fluctuation? RT_Shift->Check_Temp Check_Column_Age Column Degradation? RT_Shift->Check_Column_Age Tailing Tailing? Peak_Shape->Tailing Yes Fronting Fronting? Peak_Shape->Fronting Yes Split Split Peak? Peak_Shape->Split Yes Check_Blockage Check for Blockage (Guard Column, Filter, Tubing) Pressure_High->Check_Blockage Check_Leak Check for Leaks (Fittings, Pump Seals) Pressure_Low->Check_Leak Check_Flow Incorrect Flow Rate? Pressure_Low->Check_Flow Check_MP Incorrect Mobile Phase Composition? RT_Early->Check_MP Too much organic? RT_Late->Check_MP Too little organic? Check_pH Mobile Phase pH Incorrect? (Analyte Ionization) Tailing->Check_pH Check_Column_Void Column Void or Channeling? Tailing->Check_Column_Void Check_Overload Sample Overload? Fronting->Check_Overload Split->Check_Column_Void

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

This application note presents a straightforward, robust, and validated isocratic RP-HPLC method for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The detailed protocols and troubleshooting guide provided herein should allow for easy adoption and implementation of this method.

References

Application Note: GC-MS Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Method for the Quantification of a Key Pharmaceutical Intermediate Using Silylation Derivatization

Introduction

Methyl 2,3-difluoro-4-hydroxybenzoate is a crucial intermediate in the synthesis of various fluorinated pharmaceuticals, particularly those targeting inflammatory diseases and central nervous system disorders.[1] Its unique structure, featuring a difluorinated phenolic ring, imparts desirable properties such as enhanced metabolic stability and binding affinity to drug candidates.[1] Accurate and reliable quantification of this intermediate is paramount for ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity, making it ideal for the analysis of complex chemical mixtures.[2] However, the direct analysis of polar, non-volatile compounds like this compound is challenging due to its phenolic hydroxyl group, which can lead to poor chromatographic peak shape and thermal degradation.[3][4]

This application note details a comprehensive and validated GC-MS method for the analysis of this compound following a robust silylation derivatization protocol. This procedure effectively converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, enhancing the analyte's volatility and thermal stability, thus making it amenable to GC-MS analysis.[5][6][7]

Principle of the Method: Silylation Derivatization

The core of this method lies in the chemical derivatization of the analyte's active hydrogen in the phenolic -OH group. Silylation replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[8] This transformation is critical for several reasons:

  • Increased Volatility: The TMS derivative is significantly more volatile than the parent compound, a prerequisite for analysis by gas chromatography.[7]

  • Enhanced Thermal Stability: The derivatized analyte is more stable at the high temperatures required for GC analysis, preventing on-column degradation.[5]

  • Improved Chromatography: Derivatization minimizes peak tailing caused by the interaction of the polar hydroxyl group with the GC column, resulting in sharper, more symmetrical peaks and improved resolution.

This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and its by-products are highly volatile, minimizing chromatographic interference.[5][8] TMCS acts as a catalyst, enhancing the reactivity of BSTFA and ensuring a complete and rapid derivatization, even for less reactive hydroxyl groups.[4][8]

Experimental Protocol

Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous (as a solvent and acid scavenger)

  • Ethyl Acetate, HPLC grade (for sample dilution)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined septa

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with anhydrous pyridine to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation and Derivatization Protocol

The following protocol should be performed in a well-ventilated fume hood. All glassware must be scrupulously dried to prevent hydrolysis of the silylating reagent.

  • Sample Aliquoting: Pipette 100 µL of the standard solution or sample extract into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to remove all solvent and moisture.

  • Derivatization: To the dried residue, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution & Injection: Dilute the derivatized sample with 900 µL of ethyl acetate, mix thoroughly, and inject 1 µL into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Pipette 100 µL Sample into Vial evap Evaporate to Dryness (N₂ Stream) start->evap add_reagent Add 100 µL BSTFA + 1% TMCS evap->add_reagent Dried Sample heat Cap Vial & Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool dilute Dilute with 900 µL Ethyl Acetate cool->dilute Derivatized Sample inject Inject 1 µL into GC-MS dilute->inject

Caption: Silylation derivatization workflow for this compound.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and can be optimized for specific instrumentation. The choice of a mid-polarity column is crucial for achieving good separation of the analyte from potential matrix interferences.

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification and quantification.
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA versatile, low-bleed, mid-polarity column suitable for a wide range of derivatized compounds, offering good peak shape and resolution.
Carrier Gas Helium, 99.999% purityInert carrier gas providing optimal chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal separation.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.
Oven Program Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CThe temperature program is designed to efficiently separate the analyte from derivatization by-products and ensure it elutes as a sharp peak.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization while minimizing thermal fragmentation.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-400) & SIMFull scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative accuracy.
SIM Ions Quantifier: 245 m/z Qualifiers: 260 m/z, 229 m/zSelected based on the predicted mass spectrum for high specificity and sensitivity.

Data Analysis and Results

Chromatographic Analysis

Under the specified conditions, the trimethylsilyl derivative of this compound is expected to elute as a sharp, symmetrical peak, free from interference from the solvent and derivatization reagent by-products.

Mass Spectral Fragmentation Analysis

The identity of the derivatized analyte is confirmed by its mass spectrum. The molecular weight of the TMS derivative is 260.3 g/mol . The electron ionization (EI) mass spectrum is predicted to exhibit several characteristic fragment ions, which are crucial for structural confirmation.

  • [M]⁺• at m/z 260: The molecular ion, representing the intact derivatized molecule.

  • [M-15]⁺ at m/z 245: This is a highly characteristic and often abundant fragment for TMS derivatives, resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This ion is typically chosen for quantification due to its high intensity and specificity.

  • [M-31]⁺ at m/z 229: Corresponds to the loss of a methoxy radical (•OCH₃) from the methyl ester group.

  • [Si(CH₃)₃]⁺ at m/z 73: The trimethylsilyl cation itself, a hallmark of silylated compounds and often a prominent peak in the spectrum.

Data_Analysis_Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_id Identification & Quantification acquire Acquire Data (Full Scan & SIM Mode) tic Review Total Ion Chromatogram (TIC) acquire->tic integrate Integrate Analyte Peak tic->integrate eic Extract Ion Chromatograms (EIC) for SIM ions integrate->eic ms_confirm Confirm Identity via Mass Spectrum eic->ms_confirm calib Generate Calibration Curve ms_confirm->calib quant Quantify Concentration calib->quant report Report Results quant->report

Caption: Workflow for GC-MS data processing, identification, and quantification.

Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for its intended purpose. The validation parameters demonstrate that the method is linear, accurate, precise, and sensitive for the quantification of this compound.

Validation Parameter Acceptance Criteria Result
Linearity Correlation Coefficient (R²) ≥ 0.995R² = 0.9991
Range 1 - 100 µg/mLMet
Accuracy (Recovery) 80 - 120%98.5% - 104.2%
Precision (Repeatability) RSD ≤ 5%2.8%
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.7 µg/mL

Conclusion

This application note presents a specific, sensitive, and robust GC-MS method for the quantitative analysis of this compound. The silylation derivatization protocol using BSTFA + 1% TMCS is highly effective, yielding a thermally stable and volatile derivative suitable for GC-MS analysis. The method demonstrates excellent performance characteristics, including high linearity, accuracy, and precision, making it a reliable tool for quality control and research in the pharmaceutical industry.

References

Application Notes and Protocols for Methyl 2,3-difluoro-4-hydroxybenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

Methyl 2,3-difluoro-4-hydroxybenzoate is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of advanced agrochemicals. Its strategic value lies in the unique combination of reactive sites and the presence of fluorine atoms. The difluoro substitution pattern on the benzene ring significantly alters the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to target enzymes in pests and weeds. The hydroxyl and methyl ester groups provide versatile handles for further chemical modifications, allowing for the construction of a diverse library of potential herbicidal, fungicidal, and insecticidal compounds. This document provides detailed application notes and representative protocols for the utilization of this compound in the discovery and development of novel crop protection agents.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃PubChem[1]
Molecular Weight 188.13 g/mol PubChem[1]
CAS Number 219685-84-4MySkinRecipes
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethyl acetate, and other common organic solventsBenchchem
Storage 2-8°C, dryMySkinRecipes[2]

Application in Herbicide Synthesis: A Representative Protocol

The 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a major class of weed control agents. The core structure of many of these herbicides features a substituted benzoyl group. The unique electronic and steric properties of the 2,3-difluoro-4-hydroxyphenyl moiety can be exploited to design novel HPPD inhibitors with improved efficacy and crop selectivity.

Workflow for a Hypothetical HPPD-Inhibiting Herbicide

G A Methyl 2,3-difluoro-4- hydroxybenzoate B Protection of Hydroxyl Group A->B C Saponification of Methyl Ester B->C D Acyl Chloride Formation C->D E Coupling with Dione Moiety D->E F Deprotection E->F G Final Herbicide Candidate F->G

Caption: Synthesis workflow for a hypothetical HPPD-inhibiting herbicide.

Protocol: Synthesis of a Novel Benzoylpyrazole Herbicide Candidate

This protocol describes a representative synthesis of a hypothetical benzoylpyrazole herbicide, a class known to target the HPPD enzyme.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: To prevent unwanted side reactions of the hydroxyl group in subsequent steps, it is protected, for example, as a benzyl ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 4-(benzyloxy)-2,3-difluorobenzoate.

Step 2: Saponification to the Carboxylic Acid

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable the formation of an acyl chloride for subsequent coupling.

  • Procedure:

    • Dissolve the protected benzoate from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to 60°C for 2-3 hours.

    • After cooling, acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to obtain 4-(benzyloxy)-2,3-difluorobenzoic acid.

Step 3: Acyl Chloride Formation and Coupling

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which is then coupled with a suitable pyrazole dione, a common structural motif in HPPD inhibitors.

  • Procedure:

    • Suspend the carboxylic acid from Step 2 in dichloromethane and add a catalytic amount of DMF.

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C and then stir at room temperature for 1-2 hours.

    • In a separate flask, dissolve 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.

    • Cool the pyrazole solution to 0°C and add the freshly prepared acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Deprotection to Yield the Final Product

  • Rationale: The protecting group is removed to reveal the final, active herbicidal molecule.

  • Procedure:

    • Dissolve the coupled product from Step 3 in ethanol.

    • Add a catalytic amount of Palladium on carbon (10%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate to yield the final benzoylpyrazole herbicide candidate.

Application in Fungicide Development: A Representative Protocol

The difluorohydroxybenzoate scaffold can be incorporated into molecules targeting fungal cellular processes. For instance, derivatives can be designed as inhibitors of fungal enzymes or to disrupt cell membrane integrity.

Workflow for a Hypothetical Strobilurin-Type Fungicide

G A Methyl 2,3-difluoro-4- hydroxybenzoate B O-Alkylation with a Side Chain Precursor A->B C Functional Group Interconversion B->C D Coupling with a Pharmacophore C->D E Final Fungicide Candidate D->E

Caption: Synthesis of a strobilurin-type fungicide analog.

Protocol: Synthesis of a Phenyl-oxime Ether Fungicide Candidate

This protocol outlines a plausible synthesis of a fungicide candidate incorporating the this compound moiety into a structure reminiscent of strobilurin fungicides, which are known to inhibit mitochondrial respiration in fungi.

Step 1: O-Alkylation with a Bromo-oxime Precursor

  • Rationale: The phenolic hydroxyl group is alkylated with a side chain containing a protected oxime functionality, a key feature of many strobilurin-type fungicides.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add a suitable bromo-oxime precursor, for example, (E)-2-(bromomethyl)phenyl)(methoxyimino)acetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 2: Hydrolysis of the Methyl Ester

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to allow for further modification or to act as a key interaction point with the target enzyme.

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate to yield the carboxylic acid derivative.

Potential in Insecticide Discovery

While direct applications of this compound in commercial insecticides are not as prominently documented, the core structure holds potential. Methyl benzoate itself has demonstrated insecticidal and fumigant properties.[3] The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to increased insecticidal potency and residual activity.

Research in this area could focus on the synthesis of a library of derivatives through modification of the hydroxyl and ester functionalities to probe structure-activity relationships against key insect pests. For example, esterification of the hydroxyl group with various insecticidally active carboxylic acids could yield novel compounds with dual modes of action.

References

Application Note: A Robust Protocol for the Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 2,3-difluoro-4-hydroxybenzoate is a key fluorinated building block in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various high-value compounds, including anti-inflammatory agents and central nervous system drugs, where the fluorine atoms can enhance metabolic stability and binding affinity.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound through the acid-catalyzed esterification of 2,3-difluoro-4-hydroxybenzoic acid with methanol. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, offer a step-by-step experimental procedure, and provide essential safety and handling information for the successful and safe execution of this synthesis.

The Scientific Principle: Understanding the Fischer-Speier Esterification Mechanism

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a cornerstone of organic synthesis due to its reliability and use of readily available materials.[3] The entire process is governed by a series of equilibria, and understanding these steps is crucial for optimizing the reaction conditions.[3][4]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the 2,3-difluoro-4-hydroxybenzoic acid by the strong acid catalyst (e.g., H₂SO₄).[3][4][5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[6][7] This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This intramolecular proton transfer creates a good leaving group (H₂O).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][6]

  • Deprotonation: In the final step, a base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the protonated ester, yielding the final product, this compound, and regenerating the acid catalyst.[3][5]

Since the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product.[2] The most common and practical approach, detailed in this protocol, is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[2][8] This application of Le Châtelier's principle ensures a high conversion rate to the desired ester.

Safety, Materials, and Reagent Data

3.1 Critical Safety Precautions: All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2,3-Difluoro-4-hydroxybenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Methanol (Anhydrous): Highly flammable liquid and vapor.[11] Toxic if swallowed, inhaled, or in contact with skin.[11] It is a neurotoxin that can cause blindness and damage to the central nervous system. Keep away from ignition sources and ensure adequate ventilation.[12][13]

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and serious eye damage. Handle with extreme care, adding it slowly to other solutions to dissipate heat.

  • Sodium Bicarbonate (Saturated Solution): Used for neutralization. The reaction with acid generates CO₂ gas, which can cause pressure buildup if not properly vented. Add slowly and with caution.

3.2 Equipment Required:

  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser with water lines

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus

3.3 Reagent Specifications:

ReagentFormulaMW ( g/mol )RoleHazards
2,3-Difluoro-4-hydroxybenzoic acidC₇H₄F₂O₃174.10[9]Starting MaterialSkin/Eye/Respiratory Irritant[9][10]
Methanol (Anhydrous)CH₃OH32.04Reagent/SolventFlammable, Toxic, Organ Damage[11]
Sulfuric Acid (Concentrated)H₂SO₄98.08CatalystSevere Burns, Corrosive
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFlammable, Eye Irritant
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentMinimal (CO₂ evolution w/ acid)
Sodium Chloride (Brine)NaCl58.44Washing AgentMinimal
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentMinimal

Detailed Experimental Protocol

This protocol is based on standard Fischer esterification procedures adapted for this specific substrate.[8][14][15]

4.1 Reaction Setup:

  • Place 2,3-difluoro-4-hydroxybenzoic acid (e.g., 5.0 g, 28.7 mmol, 1.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous methanol (e.g., 50 mL), which serves as both the reacting alcohol and the solvent.

  • Place the flask in an ice-water bath and stir the suspension for 5-10 minutes to cool it to 0 °C.

  • While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) dropwise via pipette. An exotherm may be observed.

4.2 Esterification Reaction:

  • Remove the flask from the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

4.3 Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.[8][14]

  • Dissolve the resulting residue in ethyl acetate (e.g., 50 mL).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 25 mL).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL). Caution: Add slowly and vent the funnel frequently to release the pressure from CO₂ evolution.[8][15] Continue washing until the aqueous layer is no longer acidic.

    • Saturated aqueous sodium chloride (brine) solution (1 x 25 mL) to aid in the removal of water from the organic phase.[14]

4.4 Purification and Characterization:

  • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8][14]

  • Filter the drying agent from the solution.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which should be a solid or semi-solid.

  • The crude product can be further purified, if necessary, by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis.

Esterification_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Add Reagents: - 2,3-Difluoro-4-hydroxybenzoic acid - Anhydrous Methanol cool Cool to 0°C (Ice Bath) reagents->cool catalyst Add H₂SO₄ (Catalyst) cool->catalyst reflux Heat to Reflux (65-70°C, 3-5h) catalyst->reflux evap_meoh Evaporate Excess Methanol reflux->evap_meoh dissolve Dissolve in Ethyl Acetate evap_meoh->dissolve wash Wash Sequentially: - Water - Sat. NaHCO₃ - Brine dissolve->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter Filter Drying Agent dry->filter evap_final Evaporate Solvent (Rotary Evaporator) filter->evap_final product Final Product: This compound evap_final->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Strategic Use of Methyl 2,3-Difluoro-4-Hydroxybenzoate as a Corticosteroid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of methyl 2,3-difluoro-4-hydroxybenzoate as a pivotal intermediate in the synthesis of advanced corticosteroids. The strategic incorporation of the difluorinated phenyl moiety can significantly enhance the therapeutic index of corticosteroids by modulating receptor binding affinity and metabolic stability. This document outlines the scientific rationale, detailed synthetic protocols, and analytical considerations for leveraging this key building block in corticosteroid drug development.

Introduction: The Rationale for Fluorination in Corticosteroid Design

The introduction of fluorine into the corticosteroid scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen, leading to profound effects on a molecule's physicochemical properties. Specifically, the presence of the 2,3-difluoro-4-hydroxybenzoyl moiety can:

  • Enhance Glucocorticoid Receptor (GR) Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the electronic distribution of the entire corticosteroid molecule, potentially leading to more favorable interactions with the GR binding pocket.

  • Improve Metabolic Stability: Fluorination can block sites of oxidative metabolism, thereby increasing the half-life of the drug.

  • Modulate Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can fine-tune the lipophilicity of the corticosteroid, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound serves as a readily available and versatile starting material for introducing this key pharmacophore into a variety of corticosteroid backbones.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis and scale-up.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 118-122 °C
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water
CAS Number 219685-84-4

Safety Information: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

Generalized Synthetic Strategy

The core of the synthetic strategy involves the esterification of the C-21 hydroxyl group of a corticosteroid precursor with the 2,3-difluoro-4-hydroxybenzoic acid moiety. This is typically a multi-step process that requires careful protection and deprotection of functional groups.

Figure 1: Generalized workflow for the synthesis of a fluorinated corticosteroid using this compound.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a fluorinated corticosteroid ester.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluoro-4-hydroxybenzoic acid as a solid.

Protocol 2: Protection of the Phenolic Hydroxyl Group

Objective: To protect the phenolic hydroxyl to prevent side reactions during the subsequent esterification. A methoxymethyl (MOM) ether is a suitable protecting group.

Materials:

  • 2,3-Difluoro-4-hydroxybenzoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and stir until a clear solution is obtained.

  • Cool the reaction to 0 °C and add MOM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to give the MOM-protected benzoic acid.

Protocol 3: Esterification with a Corticosteroid Precursor

Objective: To couple the protected benzoic acid with the C-21 hydroxyl group of a corticosteroid. This example uses a generic corticosteroid precursor.

Materials:

  • MOM-protected 2,3-difluoro-4-hydroxybenzoic acid

  • Corticosteroid precursor (e.g., Dexamethasone)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DCM

Procedure:

  • Dissolve the corticosteroid precursor (1.0 eq) and the MOM-protected benzoic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq).

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected corticosteroid ester.

Protocol 4: Deprotection of the Phenolic Hydroxyl Group

Objective: To remove the MOM protecting group to yield the final fluorinated corticosteroid.

Materials:

  • Protected corticosteroid ester

  • Anhydrous Methanol

  • Acetyl chloride

Procedure:

  • Dissolve the protected corticosteroid ester (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C and slowly add acetyl chloride (3.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques.

TechniquePurpose
¹H NMR To confirm the proton skeleton and successful esterification.
¹⁹F NMR To confirm the presence and chemical environment of the fluorine atoms.
¹³C NMR To confirm the carbon framework of the molecule.
Mass Spectrometry To determine the molecular weight of the compounds.
HPLC To assess the purity of the final product.
FT-IR To identify key functional groups (e.g., carbonyls, hydroxyls, C-F bonds).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel fluorinated corticosteroids. The protocols detailed herein provide a robust framework for the incorporation of the 2,3-difluoro-4-hydroxybenzoyl moiety onto a corticosteroid backbone. The resulting compounds are of significant interest for the development of next-generation anti-inflammatory therapies with potentially improved efficacy and safety profiles.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2,3-difluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important fluorinated intermediate.[1][2] As a key building block in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical for downstream applications.

This resource is structured to provide practical, experience-based solutions in a readily accessible question-and-answer format. We will delve into the nuances of common purification techniques, explaining the rationale behind procedural steps to empower you to optimize your purification workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question: My crude this compound fails to crystallize from solution, or "oils out." What are the likely causes and how can I resolve this?

Answer:

"Oiling out" or failure to crystallize during recrystallization is a common issue, often caused by one of the following:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic esters like this compound, which possess both polar (hydroxyl, ester) and non-polar (aromatic ring) characteristics, a single solvent may not be optimal.

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Cooling Rate: Rapid cooling can lead to the formation of a supersaturated oil instead of an ordered crystalline solid.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Single Solvents to Screen: Based on the structure, good starting points for single-solvent recrystallization are methanol, ethanol, or aqueous mixtures. A general rule of thumb is to use a solvent that has a similar functional group to the compound being purified.[3]

    • Mixed Solvent Systems: A more robust approach is to use a binary solvent system. A good starting point would be a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is poorly soluble (like hexanes or heptane).

      • Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Then, slowly add the hot non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Reduced Temperature: If crystals do not form at room temperature, cooling the flask in an ice bath or refrigerator may be necessary.

  • Slow Cooling: To encourage the formation of well-defined crystals, allow the solution to cool to room temperature undisturbed before transferring it to an ice bath. Insulating the flask can help slow the cooling process.

Question: After recrystallization, my yield of this compound is very low. What are the potential reasons and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent problem that can often be attributed to the following:

  • Using an Excessive Amount of Solvent: The most common reason for low yield is dissolving the crude product in too much solvent. This keeps a significant portion of the product in solution even after cooling.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which the product has high solubility will lead to product loss.

Solutions for Yield Improvement:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions until the solid just dissolves.

  • Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Optimize Crystal Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

  • Recover a Second Crop: The filtrate from the first crystallization can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Column Chromatography Issues

Question: My TLC analysis of the crude this compound shows multiple spots. How do I select an appropriate solvent system for flash column chromatography?

Answer:

Thin-Layer Chromatography (TLC) is an essential tool for developing a solvent system for flash column chromatography. The goal is to find a solvent mixture that provides good separation between your target compound and its impurities.

Step-by-Step Guide to Solvent System Selection:

  • Initial Solvent Screening: A standard and effective solvent system for many organic compounds, including aromatic esters, is a mixture of ethyl acetate and hexanes.[4][5] This combination offers a good polarity range and is readily available.

  • Target Rf Value: For effective separation on a column, the target compound should have an Rf value between 0.2 and 0.3 on the TLC plate.[4]

    • If the Rf is too high (>0.4), the compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, reduce the proportion of the more polar solvent (ethyl acetate).

    • If the Rf is too low (<0.1), the compound will take a long time to elute, leading to band broadening and a large volume of solvent. To increase the Rf, increase the proportion of the polar solvent.

  • TLC Analysis:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with your chosen solvent system (e.g., start with 20% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp (254 nm).

    • Calculate the Rf values for your product and the impurities.

  • Optimization: Adjust the ratio of ethyl acetate to hexanes until you achieve the target Rf for your product and see clear separation from other spots.

Observation on TLC Recommended Action for Column Chromatography
All spots are at the baseline (Rf ≈ 0)Increase the polarity of the eluent (increase the percentage of ethyl acetate).
All spots are at the solvent front (Rf ≈ 1)Decrease the polarity of the eluent (decrease the percentage of ethyl acetate).
Good separation with the product at Rf ≈ 0.2-0.3Use this solvent system for the column.
Poor separation of spotsTry a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[4][5]

Question: During column chromatography, my product is eluting with significant peak tailing. What causes this and how can I fix it?

Answer:

Peak tailing is often observed with polar compounds like this compound due to strong interactions between the analyte and the stationary phase (silica gel). The acidic hydroxyl group on the aromatic ring can interact strongly with the acidic silanol groups on the silica surface.

Strategies to Minimize Peak Tailing:

  • Acidify the Mobile Phase: Adding a small amount (e.g., 0.1-1%) of a weak acid like acetic acid or formic acid to the eluent can help to suppress the ionization of the phenolic hydroxyl group, thereby reducing its interaction with the silica gel and resulting in more symmetrical peaks.

  • Use a Less Acidic Stationary Phase: If tailing is severe, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

  • Deactivate the Silica Gel: Pre-treating the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%) can neutralize the acidic sites. However, be cautious as this can affect the retention of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via Fischer esterification?

A1: The most common impurities are typically unreacted starting materials and byproducts of the esterification reaction. These include:

  • 2,3-difluoro-4-hydroxybenzoic acid: The starting carboxylic acid.

  • Methanol: The starting alcohol (usually removed during workup).

  • Side products from the esterification: Depending on the reaction conditions, trace amounts of byproducts could form.

Q2: What is the most effective general-purpose purification method for this compound?

A2: For most lab-scale purifications, flash column chromatography on silica gel is the most versatile and effective method. It allows for the separation of the desired product from both more polar and less polar impurities in a single step. For final polishing of an already relatively pure solid, recrystallization can be an excellent and efficient technique to obtain a highly crystalline, pure product.

Q3: How can I monitor the progress of my column chromatography?

A3: The progress of the column should be monitored by collecting fractions and analyzing them by TLC. Spotting every few fractions on a TLC plate and developing it in the same solvent system used for the column will allow you to identify which fractions contain your pure product. Fractions containing the pure product can then be combined and the solvent removed under reduced pressure.

Q4: What safety precautions should I take during the purification of this compound?

A4: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

  • Performing all manipulations in a well-ventilated fume hood, especially when working with organic solvents.

  • Consulting the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude material a solid? start->is_solid tlc Perform TLC Analysis (e.g., 20% EtOAc/Hexanes) is_separable Are spots well-separated on TLC? tlc->is_separable is_solid->tlc Yes is_solid->tlc No recrystallize Recrystallization is_solid->recrystallize Yes, and relatively pure column_chrom Flash Column Chromatography is_separable->column_chrom Yes optimize_tlc Optimize TLC Solvent System is_separable->optimize_tlc No check_purity Check Purity (TLC, NMR, etc.) column_chrom->check_purity recrystallize->check_purity end Pure Product check_purity->end optimize_tlc->tlc

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate. As a key building block in pharmaceutical and agrochemical development, ensuring its purity is paramount. This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My final product shows a persistent impurity with a similar polarity to the desired product, making it difficult to remove by column chromatography. What is this likely to be and how can I remove it?

A: This is a very common issue. The most probable impurity is the unreacted starting material, 2,3-difluoro-4-hydroxybenzoic acid . Due to the presence of both a hydroxyl and a carboxylic acid group, the starting material has a polarity very close to the product, which only has the hydroxyl group and a methyl ester.

Troubleshooting Protocol: In-Situ Purification

The most effective method to remove the acidic starting material is a mild basic wash during the workup phase.

Step-by-Step Protocol:

  • After the reaction is complete, quench the reaction mixture appropriately (e.g., with water if an acid catalyst was used).

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid of the starting material, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The phenolic hydroxyl group of the product is generally not acidic enough to react with sodium bicarbonate.

  • Perform the NaHCO₃ wash 2-3 times to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: The difference in acidity (pKa) between the carboxylic acid (~4-5) and the phenol (~8-10) is the basis for this separation. Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but not the phenol, leading to a highly efficient and selective separation.

Q2: I'm observing a significant byproduct that appears to be a dimethylated compound. How is this formed and what are the strategies to prevent it?

A: The formation of a dimethylated byproduct, Methyl 2,3-difluoro-4-methoxybenzoate , is a classic issue that arises from the alkylation of the phenolic hydroxyl group in addition to the desired esterification of the carboxylic acid.

Mechanism of Formation: This side reaction is particularly prevalent under conditions that favor O-alkylation of the phenol. This can happen if:

  • A strong methylating agent is used: Reagents like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a strong base (e.g., K₂CO₃, NaOH) will readily methylate both the carboxylic acid and the phenol.

  • Harsh reaction conditions: Using a simple Fischer esterification (Methanol with a strong acid catalyst like H₂SO₄) at excessively high temperatures or for prolonged reaction times can sometimes lead to minor amounts of this byproduct.

Prevention Strategies:

StrategyDescriptionKey Considerations
Use Mild Conditions For Fischer esterification, use a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid) and maintain the reaction temperature at the reflux of methanol without excessive heating.Monitor the reaction by TLC or LCMS to avoid prolonged reaction times after the starting material is consumed.
Protecting Groups If a stronger methylating agent is required, consider protecting the phenolic hydroxyl group first. An acetyl or benzyl protecting group can be used.This adds extra steps (protection and deprotection) to the synthesis, which may not be ideal for all applications.
Choose a Selective Reagent Use reagents that are highly selective for carboxylic acid esterification, such as using trimethylsilyldiazomethane (TMSCHN₂). However, this reagent is toxic and expensive.A more practical approach is the standard Fischer esterification, carefully controlled.

Troubleshooting Workflow for Byproduct Formation

Caption: Decision workflow for troubleshooting dimethylated impurity.

Q3: My NMR analysis suggests the presence of positional isomers. Where could these be coming from?

A: The presence of positional isomers, such as Methyl 2,5-difluoro-4-hydroxybenzoate or Methyl 3,4-difluoro-2-hydroxybenzoate, almost always indicates an issue with the purity of the starting material, 2,3-difluoro-4-hydroxybenzoic acid . The synthesis of this precursor can sometimes yield a mixture of isomers if the directing effects of the substituents are not perfectly controlled during the fluorination or carboxylation steps of its own synthesis.

Root Cause Analysis:

  • Non-selective synthesis of the precursor: The multi-step synthesis of the benzoic acid precursor may lack complete regioselectivity.

  • Commercial supplier quality: The purity of the commercially sourced starting material may vary between batches or suppliers.

Corrective and Preventive Actions (CAPA):

  • Certificate of Analysis (CoA) Review: Always demand and scrutinize the CoA for your starting material. Look for specific data on isomeric purity from the supplier.

  • In-house Quality Control (QC): Perform your own QC on the incoming starting material before beginning the synthesis. A simple melting point test can be a good indicator of purity. For definitive results, run an NMR or HPLC analysis.

  • Purification of Starting Material: If isomeric impurities are detected in the starting material, it is far easier to purify the acid before esterification than to separate the isomeric ester products later. Recrystallization of 2,3-difluoro-4-hydroxybenzoic acid from a suitable solvent system (e.g., water/ethanol) can often significantly improve its isomeric purity.

Impurity Source Flowchart

ImpuritySource cluster_Precursor Precursor Synthesis cluster_Esterification Your Reaction SM Starting Materials (e.g., Difluorobenzene) Synth Multi-step Synthesis (e.g., Carboxylation) SM->Synth ImpureAcid Isomeric Mixture of Difluoro-hydroxybenzoic acids Synth->ImpureAcid Ester Esterification (MeOH, H+) ImpureAcid->Ester ImpureEster Mixture of Isomeric Ester Products Ester->ImpureEster

Caption: Origin of isomeric impurities from the precursor synthesis.

Troubleshooting Guide: Summary Table

Issue / ObservationProbable Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Hydrolysis of ester during workup; Mechanical loss.Increase reaction time (monitor by TLC/LCMS); Ensure workup is not overly acidic/basic; Optimize extraction and transfer steps.
Product is a dark oil/solid Degradation due to excessive heat; Presence of colored impurities from starting materials.Reduce reaction temperature; Purify starting materials; Consider a charcoal treatment before final crystallization.
Inconsistent Results Batch-to-Batch Variation in starting material quality; Inconsistent reaction conditions (temp, time, reagent stoichiometry).Implement QC for incoming materials; Standardize the reaction procedure with strict controls on all parameters.
Broad Melt Point of Product Presence of multiple impurities (unreacted SM, byproducts, isomers).Address each impurity type using the specific methods described above (basic wash, controlled conditions, SM purification).

Troubleshooting reactions with Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2,3-difluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, its unique electronic properties present both opportunities and challenges.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate common experimental hurdles and optimize your reaction outcomes.

Compound Profile and Safe Handling

This compound is a functionalized aromatic compound featuring three key reactive sites: a phenolic hydroxyl group, a methyl ester, and an electron-deficient aromatic ring. The two ortho/meta fluorine atoms significantly influence the reactivity of these groups, primarily by lowering the pKa of the phenolic hydroxyl and deactivating the ring towards electrophilic substitution.

PropertyValueSource
CAS Number 219685-84-4[1][3]
Molecular Formula C₈H₆F₂O₃[1][4]
Molecular Weight 188.13 g/mol [1][4]
Appearance White to off-white solid[3]
Typical Purity ≥97%[3]
Storage Store at 2-8°C in a dry, inert atmosphere.[1]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

Troubleshooting Guide: Common Reactions

This section addresses specific problems encountered during common synthetic transformations of this compound in a question-and-answer format.

Topic A: O-Alkylation Reactions (Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl is one of the most frequent reactions performed on this substrate. Success hinges on the careful selection of base, solvent, and electrophile to achieve high regioselectivity and avoid side reactions.

Q1: My O-alkylation reaction has stalled, showing low conversion and significant unreacted starting material. What are the likely causes and solutions?

A1: Low conversion in O-alkylation is typically rooted in incomplete deprotonation of the phenolic hydroxyl or issues with the electrophile/solvent system. The electron-withdrawing effects of the two fluorine atoms and the ester group make the hydroxyl proton more acidic than that of phenol, but a sufficiently strong base is still critical.

Causality and Solutions:

  • Insufficient Base Strength/Stoichiometry: While K₂CO₃ is a common choice, its basicity may be insufficient for complete deprotonation, leading to an equilibrium with a low concentration of the active phenoxide.

    • Solution: Switch to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃) are excellent choices as they are more basic and the larger cation can promote reactivity.[7] Alternatively, a hydride base like sodium hydride (NaH) will ensure irreversible and complete deprotonation. Use at least 1.1-1.5 equivalents of the base.

  • Poor Solvent Choice: The solubility of the generated phenoxide salt is paramount. If the salt precipitates from the solution, it cannot react with the alkylating agent.

    • Solution: Use a polar aprotic solvent that can effectively solvate the cation. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior to acetone or acetonitrile (ACN) for this reason, especially when using potassium or sodium bases.

  • Inactive Alkylating Agent: The alkyl halide (R-X) may have degraded during storage.

    • Solution: Verify the purity of your alkylating agent. If using a less reactive electrophile (e.g., alkyl chloride), consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting it to the more reactive alkyl iodide.

  • Inadequate Temperature: While room temperature may be sufficient for reactive electrophiles like benzyl bromide, less reactive ones may require heating to 60-80°C to achieve a reasonable reaction rate.

G start Low Conversion in O-Alkylation Reaction q1 Is the base strong enough? (e.g., K2CO3 vs Cs2CO3/NaH) start->q1 s1 Action: Switch to a stronger base like Cs2CO3 or NaH (1.2 eq). q1->s1 No q2 Is the phenoxide salt soluble in the chosen solvent? q1->q2 Yes s1->q2 s2 Action: Change solvent to DMF or DMSO for better solubility. q2->s2 No q3 Is the alkylating agent active and sufficiently reactive? q2->q3 Yes s2->q3 s3 Action: Check purity of R-X. Add catalytic NaI for R-Cl/R-Br. q3->s3 No q4 Is the temperature adequate? q3->q4 Yes s3->q4 s4 Action: Increase temperature to 60-80°C and monitor. q4->s4 No end_node Reaction Optimized q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low-yield O-alkylation.
Q2: I'm observing a significant amount of 2,3-difluoro-4-hydroxybenzoic acid as a byproduct. How can I prevent this ester hydrolysis?

A2: The formation of the carboxylic acid indicates that the methyl ester is being saponified under the reaction conditions. This occurs when a nucleophilic base is used or when reaction conditions are too harsh (e.g., high temperature with residual water).

Causality and Solutions:

  • Choice of Base: Strong, nucleophilic bases like NaOH or KOH will readily attack the ester carbonyl. Even weaker bases in the presence of water can promote hydrolysis.

    • Solution: Use non-nucleophilic bases. Metal carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH) are ideal as they are primarily Brønsted bases and poor nucleophiles.

  • Presence of Water: Water in the solvent or on the glassware can facilitate hydrolysis, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (N₂ or Ar) before starting the reaction.

  • Reaction Temperature and Time: Prolonged heating can exacerbate even slow hydrolysis.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reaction times.

G sub This compound (Starting Material) phenoxide Phenoxide Intermediate sub->phenoxide Deprotonation (Desired) hydrolysis Tetrahedral Intermediate (at Ester Carbonyl) sub->hydrolysis Nucleophilic Attack (Undesired Side Reaction) base Base (B-) base->sub base->hydrolysis product Desired O-Alkylated Product phenoxide->product + R-X byproduct Carboxylate Byproduct hydrolysis->byproduct - CH3OH

Caption: Competing reaction pathways during O-alkylation.
Topic B: Ester Hydrolysis (Saponification)

Q3: My saponification reaction to produce 2,3-difluoro-4-hydroxybenzoic acid is incomplete. How can I drive it to completion?

A3: Incomplete ester hydrolysis is usually due to insufficient base, phase-transfer limitations, or suboptimal temperature.

Causality and Solutions:

  • Insufficient Base: Saponification is not catalytic; it requires at least one molar equivalent of base. To ensure a sufficient rate, a slight excess is recommended.

    • Solution: Use 2-3 equivalents of NaOH or LiOH. Lithium hydroxide is often more effective due to the coordinating ability of the Li⁺ ion.

  • Solubility/Phase Issues: The starting ester may have limited solubility in a purely aqueous base.

    • Solution: Use a co-solvent system to create a homogeneous solution. A mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is highly effective. A typical ratio is 2:1 or 3:1 Water:Organic Solvent.[8]

  • Inadequate Temperature: Hydrolysis at room temperature can be very slow.

    • Solution: Heat the reaction mixture to reflux (typically 60-100°C, depending on the solvent system) to accelerate the rate of hydrolysis. Monitor by TLC until the starting material spot has completely disappeared.

Topic C: Synthesis (Fischer Esterification)
Q4: I am synthesizing the title compound from 2,3-difluoro-4-hydroxybenzoic acid and methanol, but the yield is poor. What can I improve?

A4: Fischer esterification is an equilibrium-limited process. Poor yields are caused by factors that prevent the equilibrium from shifting towards the product side.

Causality and Solutions:

  • Insufficient Acid Catalyst: A strong acid catalyst is required to protonate the carboxylic acid carbonyl, making it more electrophilic.

    • Solution: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[9] For H₂SO₄, use 5-10 mol%. For SOCl₂, which converts the acid to a highly reactive acyl chloride intermediate, use stoichiometric amounts (1.1 eq).

  • Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution: Use dry methanol and dry glassware. If using an acid catalyst like H₂SO₄, employ a large excess of methanol to act as both reactant and solvent, which helps drive the equilibrium forward.[10] Alternatively, use a Dean-Stark apparatus to physically remove the water as it forms.

  • Reaction Time/Temperature: The reaction may not have reached equilibrium.

    • Solution: Heat the reaction to reflux for several hours (4-18 hours is common) and monitor its progress.[10]

Frequently Asked Questions (FAQs)

Q5: What are the best analytical techniques to monitor reactions involving this compound?

A5: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A typical eluent system is Hexanes:Ethyl Acetate (e.g., 3:1 or 2:1 v/v). The starting material, being more polar due to the free hydroxyl group, will have a lower Rf value than its O-alkylated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative progress tracking and allows for the identification of the mass of starting materials, products, and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structural confirmation of the final product. In ¹H NMR, the disappearance of the phenolic -OH peak and the appearance of new signals corresponding to the added alkyl group are key diagnostics for O-alkylation.

Q6: How do the two fluorine atoms affect the reactivity of the phenolic hydroxyl group?

A6: The two fluorine atoms have a profound electronic influence.

  • Increased Acidity: As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base (the phenoxide) formed after deprotonation, thereby lowering the pKa of the hydroxyl group and making it more acidic than a non-fluorinated analogue.

  • Steric Hindrance: The fluorine atom at the C-3 position provides minimal steric hindrance to the adjacent hydroxyl group, so it does not significantly impede reactions at that site. The primary influence is electronic. This combination of increased acidity without significant steric bulk makes the hydroxyl group a highly favorable site for nucleophilic attack after deprotonation.

Appendices: Standardized Protocols

Appendix A: Protocol for O-Alkylation with Benzyl Bromide

This protocol describes a reliable method for the benzylation of this compound.

  • Preparation: Under an inert atmosphere (N₂), add this compound (1.0 g, 5.32 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 20 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add cesium carbonate (Cs₂CO₃, 2.08 g, 6.38 mmol, 1.2 eq) portion-wise over 5 minutes. Allow the mixture to stir at 0°C for 20 minutes.

  • Electrophile Addition: Add benzyl bromide (0.70 mL, 5.85 mmol, 1.1 eq) dropwise to the suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Eluent: 3:1 Hexanes/EtOAc).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure product.

Appendix B: Protocol for Ester Hydrolysis (Saponification)

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.

  • Setup: To a round-bottom flask, add this compound (1.0 g, 5.32 mmol, 1.0 eq), methanol (15 mL), and a solution of sodium hydroxide (0.43 g, 10.64 mmol, 2.0 eq) in water (5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 75°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool to 0°C in an ice bath. Acidify the solution by slowly adding 1M HCl until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) to remove residual salts.

  • Drying: Dry the collected solid under high vacuum to afford 2,3-difluoro-4-hydroxybenzoic acid.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity. As a key intermediate in the development of fluorinated pharmaceuticals, mastering the synthesis of this compound is crucial for advancing medicinal chemistry and drug discovery programs.[1]

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses common issues encountered during the synthesis of this compound, primarily through the Fischer esterification of 2,3-difluoro-4-hydroxybenzoic acid.

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, you observe a low yield of the desired ester, or primarily recover the starting carboxylic acid.

Root Cause Analysis and Solutions:

The Fischer esterification is a reversible equilibrium reaction.[2] To drive the reaction towards the product, Le Châtelier's principle must be effectively applied.

  • Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of methanol, which acts as both a reactant and the solvent. A common ratio is 10-20 equivalents of methanol to 1 equivalent of the carboxylic acid.

  • Water Removal: The formation of water as a byproduct can push the equilibrium back towards the starting materials. While not always necessary when using a large excess of alcohol, for stubborn reactions, the removal of water can be beneficial. This can be achieved by using a Dean-Stark apparatus with a co-solvent like toluene or by adding a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Typically, a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used. For a small-scale reaction, this could be 2-5 mol% relative to the carboxylic acid.

  • Reaction Time and Temperature: Esterifications, particularly of sterically hindered or electronically deactivated carboxylic acids, can be slow. Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion. A typical reflux time for similar reactions is 4-18 hours.[2]

Problem 2: Presence of Significant Impurities in the Crude Product

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: As discussed in Problem 1, unreacted starting material is a common impurity. Optimizing reaction conditions to drive the reaction to completion is the primary solution.

  • Side Reactions:

    • Etherification of the Phenolic Hydroxyl Group: While less likely under standard Fischer esterification conditions due to the lower nucleophilicity of the phenolic oxygen compared to methanol, at very high temperatures or with highly reactive alkylating agents (not typically present), O-alkylation of the hydroxyl group could occur. This is generally not a major concern with methanol.

    • Decomposition: Fluorinated aromatic compounds can be susceptible to degradation under harsh acidic conditions and high temperatures, although this is not commonly reported for this specific substrate under typical esterification conditions. If you observe significant charring or a multitude of unidentifiable baseline spots on your TLC, consider lowering the reaction temperature and using a milder catalyst.

  • Contaminated Reagents: Ensure the purity of your starting 2,3-difluoro-4-hydroxybenzoic acid and methanol. Water in the methanol can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

A1: The following is a robust, general protocol for the Fischer esterification of 2,3-difluoro-4-hydroxybenzoic acid:

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid). Stir the suspension until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Workup - Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or cyclohexane and benzene) or by column chromatography on silica gel.[4]

Q2: How do I choose the right catalyst for my esterification?

A2: For simple esterifications like this, common strong protic acids are effective and economical.

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 2-5 mol%Inexpensive, readily available, highly effective.Can cause charring with sensitive substrates, harsh workup.
p-Toluenesulfonic Acid (p-TsOH) 5-10 mol%Solid, easier to handle than H₂SO₄, generally milder.More expensive than H₂SO₄.
Lewis Acids (e.g., BF₃·OEt₂) Catalytic to stoichiometricCan be effective for sterically hindered substrates.More expensive, moisture-sensitive.

For the synthesis of this compound, sulfuric acid is a standard and effective choice.

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. The starting carboxylic acid is more polar and will have a lower Rf value than the product ester. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 3:1 Hexane:EtOAc).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet around 3.9 ppm corresponding to the methyl ester protons (-OCH₃) is a clear indication of product formation. The aromatic protons will appear as multiplets in the aromatic region.

    • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift around 165-170 ppm. The methyl carbon will appear around 52 ppm.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (188.13 g/mol ).[1]

Q4: My product is an oil, but I was expecting a solid. What should I do?

A4: While many esters are solids, some can be oils or low-melting solids, especially if they contain impurities. First, ensure the product is free of residual solvent by placing it under high vacuum. If it remains an oil, purification by column chromatography is the recommended next step. If the pure product is indeed an oil at room temperature, this is not necessarily an indication of a problem.

Visualizing the Process

Reaction Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2,3-difluoro-4-hydroxybenzoic acid + Methanol catalyst Add H₂SO₄ catalyst start->catalyst reflux Reflux (4-18h) catalyst->reflux quench Quench with ice-water reflux->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

G R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) R-COOH->Protonated_Carbonyl + H⁺ H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol R'-OH Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with -OH₂⁺ Leaving Group Proton_Transfer->Water_Leaving_Group Protonated_Ester Protonated Ester Water_Leaving_Group->Protonated_Ester - H₂O H2O H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

References

Technical Support Center: Improving the Solubility of Methyl 2,3-difluoro-4-hydroxybenzoate for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,3-difluoro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile fluorinated intermediate. As a substituted phenolic ester, its solubility profile is influenced by a combination of factors including its aromatic core, polar functional groups, and fluorine substituents. This document provides a structured, in-depth approach to troubleshooting and overcoming these challenges to ensure successful reaction outcomes.

Compound Overview

This compound (MF: C₈H₆F₂O₃, MW: 188.13 g/mol ) is a key building block in the synthesis of various pharmaceutical agents and specialty materials.[1] Its structure, featuring a phenolic hydroxyl group, a methyl ester, and two electron-withdrawing fluorine atoms, results in a molecule of moderate polarity. The calculated XLogP3 value of 1.6 indicates a degree of lipophilicity that can lead to poor solubility in aqueous media, while strong intermolecular hydrogen bonding and crystal lattice energy can also limit its dissolution in certain organic solvents.[2] Understanding these properties is the first step toward developing an effective solubilization strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: I'm starting a new project with this compound. What is the best general-purpose solvent to use for creating a stock solution?

A1: For a versatile, concentrated stock solution, a high-polarity aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. These solvents are effective at disrupting the intermolecular hydrogen bonds of the phenolic hydroxyl group and solvating the molecule.[3][4] A stock solution in DMSO is a standard practice in drug discovery and is compatible with many downstream biological and chemical screening platforms, provided the final concentration in the assay remains low (<1%) to avoid solvent-induced artifacts.

Q2: My reaction failed and I suspect poor solubility. What are the tell-tale signs?

A2: Poor solubility is a frequent cause of sluggish or incomplete reactions.[5] Key indicators include:

  • Visual Observation: The most obvious sign is the presence of undissolved solid material in the reaction vessel, even after prolonged stirring. The mixture may appear as a suspension or slurry.

  • Inconsistent Results: If you observe significant batch-to-batch variation in yield or reaction time, it may be due to inconsistent amounts of dissolved reactant.

  • Stalled Reaction: The reaction may start but then plateau at a low conversion rate as the initially dissolved reactant is consumed and the remaining solid dissolves too slowly to sustain the reaction.

Q3: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous reaction buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.[3] It occurs when the highly favorable solvation in DMSO is disrupted by the aqueous environment. Here are immediate troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try running the reaction at a more dilute concentration.

  • Increase the Co-solvent Percentage: If your reaction chemistry allows, increasing the final percentage of DMSO (e.g., from 1% to 5%) can help maintain solubility.[6]

  • Use Pre-warmed Buffer: Gently warming your aqueous buffer (e.g., to 30-40°C) before adding the DMSO stock can sometimes prevent immediate precipitation by increasing the solubility kinetically and thermodynamically.[7]

Q4: Can I use a base to dissolve the compound in water?

A4: Yes, this is an excellent strategy for aqueous reactions. The phenolic hydroxyl group is weakly acidic (typical pKa ≈ 8-10). By adding a base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) to raise the pH of the solution above the compound's pKa, you deprotonate the hydroxyl group. This forms the corresponding phenoxide salt, which is an ionic species and therefore dramatically more soluble in water.[8][9] Caution: The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially with heating. Use the mildest base and conditions necessary to achieve dissolution and proceed with the reaction promptly.

In-Depth Troubleshooting and Optimization Guide

For more persistent solubility issues, a systematic approach is required. The following guide provides a logical workflow for diagnosing and solving these challenges.

Troubleshooting Workflow

G start Problem: Compound Insoluble solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen Start Here cosolvent Step 2: Develop a Co-Solvent System solvent_screen->cosolvent Still insoluble or need mixed system success Success: Homogeneous Solution solvent_screen->success Soluble in a single solvent ph_adjust Step 3: pH Adjustment (for Aqueous Media) cosolvent->ph_adjust Reaction requires aqueous phase cosolvent->success Soluble in mixed system ph_adjust->success Soluble after pH change

Caption: Logical workflow for troubleshooting solubility issues.

Issue: Compound shows poor solubility in a range of common organic solvents.

Causality: The combination of hydrogen bonding from the hydroxyl group and the polarity of the ester and fluorine atoms can lead to high crystal lattice energy. This means a significant amount of energy is required for a solvent to break apart the crystal structure and solvate individual molecules. The principle of "like dissolves like" dictates that a solvent with a similar polarity profile is needed.[4][5]

Solution: Perform a systematic solvent screening.

This involves testing the solubility of a small, known amount of your compound in a measured volume of various solvents. This will help you identify the most suitable solvent or solvent class for your reaction.

Protocol 1: Systematic Solvent Screening

  • Preparation: Weigh 10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a different solvent from the list in Table 2 in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. Record the volume of solvent required.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the vial to 40-50°C to see if solubility improves. Note any changes.[7]

  • Classification: Categorize the solubility as "Freely Soluble" (<0.5 mL), "Soluble" (0.5-1 mL), "Sparingly Soluble" (1-5 mL), or "Insoluble" (>5 mL).

Issue: The ideal solvent for solubility is incompatible with the reaction reagents.

Causality: A solvent that effectively dissolves your compound might unfortunately react with other reagents (e.g., a protic solvent like methanol with an organometallic reagent). In other cases, a single solvent may not provide the optimal balance of properties (e.g., polarity, boiling point) for both solubility and reactivity.

Solution: Develop a co-solvent system.

A co-solvent is a water-miscible or miscible organic solvent that, when added to the primary reaction solvent, modifies its properties to enhance solubility.[10][11] This is a powerful technique for fine-tuning the reaction environment.[5]

Protocol 2: Developing a Co-Solvent System

  • Primary Solvent Selection: Choose the primary solvent based on the requirements of your reaction chemistry (e.g., toluene for a water-sensitive reaction).

  • Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent and in which your compound shows good solubility (identified from Protocol 1). Common choices include THF, 1,4-dioxane, DMF, or acetonitrile.

  • Dissolution: Dissolve the this compound in the minimum amount of the co-solvent first.

  • Titration: Slowly add the dissolved compound-cosolvent mixture to the primary reaction solvent under vigorous stirring.

  • Optimization: Observe for any signs of precipitation. The goal is to find the lowest possible ratio of co-solvent to primary solvent that maintains a homogeneous solution throughout the reaction. Start with a 1:10 co-solvent:primary solvent ratio and adjust as needed.

Issue: The reaction must be performed in an aqueous environment, where the compound is nearly insoluble.

Causality: The hydrophobic benzene ring and moderate XLogP value dominate the compound's behavior in water, where the polar groups cannot overcome the energy penalty of disrupting water's hydrogen-bonding network.[2]

Solution: Utilize pH-mediated dissolution.

As discussed in the FAQs, converting the weakly acidic phenol to its highly soluble conjugate base (phenoxide) is the most effective strategy.

Mechanism of pH-Mediated Solubility

G cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic, pH > pKa) A This compound (Protonated Phenol) B Poorly Water-Soluble (Solid Precipitate) C Methyl 2,3-difluoro-4-phenoxide (Deprotonated Salt) A->C + OH⁻ C->A + H⁺ D Highly Water-Soluble (Clear Solution)

Caption: Equilibrium between the insoluble phenol and soluble phenoxide.

Protocol 3: pH-Mediated Dissolution for Aqueous Reactions

  • Buffer/Solvent: Prepare your aqueous reaction buffer or deionized water.

  • Base Selection: Choose a suitable base. For simple dissolution, a 1M solution of NaOH or KOH is effective. For buffered systems or reactions sensitive to strong bases, consider potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).

  • Dispersion: Suspend the this compound solid in the aqueous medium.

  • Base Addition: Add the selected base dropwise while stirring vigorously and monitoring the pH.

  • Observation: Continue adding the base until the solid completely dissolves, resulting in a clear solution. The target pH should generally be 1-2 units above the compound's pKa.

  • Reaction Initiation: Once the compound is fully dissolved, you can add the other reagents to initiate the reaction. Be mindful that the final pH may affect your reaction's outcome and stability.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃[2]
Molecular Weight188.13 g/mol [2]
XLogP31.6[2]
Key Functional GroupsPhenolic -OH, Methyl Ester-
Predicted NatureModerately lipophilic solid[2]

Table 2: Recommended Solvents for Initial Screening (Classified by Polarity)

ClassSolventPolarity IndexNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Excellent solvent, high boiling point.
N,N-Dimethylformamide (DMF)6.4Good alternative to DMSO.
Acetonitrile (MeCN)5.8Lower boiling point, good for HPLC.
Acetone5.1Volatile, common solvent.
Polar Protic Methanol (MeOH)5.1Can act as a nucleophile.
Ethanol (EtOH)4.3Common, less toxic than MeOH.
Isopropanol (IPA)3.9Less polar than EtOH.
Moderately Polar Tetrahydrofuran (THF)4.0Ethereal solvent, can form peroxides.
Ethyl Acetate (EtOAc)4.4Ester solvent, good for extractions.
Nonpolar Toluene2.4Aromatic, higher boiling point than hexanes.
Dichloromethane (DCM)3.1Halogenated, volatile.
Hexanes0.1Very nonpolar, unlikely to be effective.

References

Technical Support Center: Identification of Byproducts in Methyl 2,3-difluoro-4-hydroxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,3-difluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate.[1] Here, we address common issues related to byproduct formation in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Unexpected Results & Side Reactions

This section addresses specific experimental observations and provides a logical path to identifying and mitigating the formation of unwanted byproducts.

Q1: I'm performing an O-alkylation (e.g., Williamson ether synthesis) on this compound and see a new, less polar spot on my TLC/peak in my HPLC. What could it be?

A1: This is a common observation. The most likely byproduct is a result of C-alkylation at the C5 position of the benzene ring.

Causality & Scientific Explanation: The hydroxyl group at C4 is a powerful activating group, making the ortho positions (C3 and C5) electronically rich and susceptible to electrophilic attack. While the C3 position is already substituted with a fluorine atom, the C5 position is sterically accessible. Under the basic conditions of a Williamson ether synthesis, a small equilibrium concentration of the phenoxide ion exists.[2][3] While the oxygen atom is the primary site of nucleophilicity (leading to your desired O-alkylation), the C5 carbon also carries a partial negative charge, allowing it to act as a competing nucleophile.

  • Reaction Conditions Favoring C-alkylation:

    • High Temperatures: Provide the activation energy needed for the less favorable C-alkylation pathway.

    • Hard vs. Soft Electrophiles: While alkyl halides are typically used for O-alkylation, certain conditions or reagents might favor C-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO, commonly used to dissolve the phenoxide, can influence the reactivity of the nucleophile.

Proposed Byproduct Structure: The byproduct is likely Methyl 2,3-difluoro-5-alkyl-4-hydroxybenzoate.

Workflow for Identification & Mitigation:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_confirm Confirmation cluster_mitigate Mitigation Strategy Observe Unexpected less polar byproduct observed (TLC/HPLC) Hypothesize Suspect C-alkylation at C5 position Observe->Hypothesize Confirm_MS LC-MS Analysis: Look for mass of (Starting Material + Alkyl Group) Hypothesize->Confirm_MS Confirm_NMR ¹H NMR Analysis: Check for disappearance of one aromatic proton signal Hypothesize->Confirm_NMR Mitigate_Temp Lower Reaction Temperature Confirm_MS->Mitigate_Temp Mitigate_Base Use a milder base or add base slowly Confirm_NMR->Mitigate_Base Mitigate_Solvent Experiment with less polar solvents Confirm_NMR->Mitigate_Solvent

Caption: Troubleshooting workflow for C-alkylation byproducts.

Q2: After my reaction work-up under basic conditions, I have a significant amount of a highly polar byproduct that remains in the aqueous layer. What is it?

A2: The most probable byproduct is 2,3-difluoro-4-hydroxybenzoic acid , resulting from the hydrolysis of the methyl ester.

Causality & Scientific Explanation: Ester hydrolysis is a classic reaction, typically catalyzed by acid or base. In your case, if the reaction work-up involves a strong base (e.g., NaOH, KOH) and is performed at room temperature for an extended period or with heating, you can induce saponification of the methyl ester group. The resulting carboxylate salt is highly soluble in water and will be protonated to the carboxylic acid upon acidification.

  • Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion and forming the carboxylic acid.[4] Under basic conditions, the carboxylic acid is deprotonated to the carboxylate.

  • Steric Hindrance: While some sterically hindered esters can be resistant to hydrolysis, the methyl ester in this compound is relatively accessible.[4]

Proposed Byproduct Structure: The byproduct is 2,3-difluoro-4-hydroxybenzoic acid.

Table 1: Key Characteristics for Identifying Ester Hydrolysis

Analytical MethodExpected Observation for 2,3-difluoro-4-hydroxybenzoic acid
LC-MS A peak with a molecular ion [M-H]⁻ at m/z 173.01. The starting ester has an [M-H]⁻ at m/z 187.03.
¹H NMR (in DMSO-d₆) Disappearance of the methyl ester singlet (around 3.8 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm).
Solubility High solubility in aqueous base; precipitates upon acidification.

Mitigation Strategies:

  • Use milder bases for work-up (e.g., sodium bicarbonate).

  • Keep the temperature low during extraction.

  • Minimize the time the compound is in contact with strong aqueous base.

Q3: I am trying to perform a reaction on the hydroxyl group, but my yield is low and I've isolated unreacted starting material along with a byproduct that has a similar mass. What could be happening?

A3: You may be observing byproducts from reactions with residual starting materials from the synthesis of this compound itself, such as positional isomers.

Causality & Scientific Explanation: The synthesis of polysubstituted aromatic rings can often lead to the formation of small quantities of isomers. For example, a common route to this molecule might involve fluorination and hydroxylation steps where selectivity is not 100%. A likely isomeric impurity is Methyl 2,6-difluoro-4-hydroxybenzoate .[5] This isomer may have different reactivity due to the steric hindrance around the hydroxyl group caused by two ortho-fluorine atoms, causing it to react slower or not at all under your conditions.

Workflow for Isomer Identification:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_confirm Confirmation cluster_mitigate Mitigation Strategy Observe Low yield and presence of an unreactive byproduct with same mass Hypothesize Isomeric impurity in starting material (e.g., 2,6-difluoro isomer) Observe->Hypothesize Confirm_GC GC-MS of Starting Material: Check for multiple peaks with identical mass spectra Hypothesize->Confirm_GC Confirm_HPLC HPLC Analysis: Use a fluorinated column for better isomer separation Hypothesize->Confirm_HPLC Confirm_NMR ¹⁹F NMR: Analyze starting material for distinct fluorine environments Hypothesize->Confirm_NMR Mitigate_Purify Re-purify starting material via recrystallization or column chromatography Confirm_HPLC->Mitigate_Purify Mitigate_Source Source starting material from a supplier with higher purity specifications Mitigate_Purify->Mitigate_Source

Caption: Workflow for identifying and mitigating isomeric impurities.

Expert Tip: Standard C18 HPLC columns may not always resolve fluorinated positional isomers effectively. Using a pentafluorophenyl (PFP) or other fluorinated stationary phase can enhance selectivity for such compounds.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the structure of an unknown byproduct?

A1: A combination of mass spectrometry and NMR spectroscopy is the gold standard.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing you to determine the elemental composition of the byproduct. This is crucial for distinguishing between, for example, C-alkylation and simple decomposition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the molecular ion can give clues about the structure. For aromatic esters, you might expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show changes in the aromatic region. For instance, C-alkylation at C5 would result in the loss of one aromatic proton signal.

    • ¹³C NMR: Can confirm the presence of new aliphatic carbons from an alkyl group or a shift in the carbonyl carbon resonance.

    • ¹⁹F NMR: Is extremely useful for confirming the fluorine substitution pattern if isomers are suspected.

Q2: Can the fluorine atoms be displaced during a reaction?

A2: While aryl fluorides are generally very stable, nucleophilic aromatic substitution (SNAr) can occur under specific and often harsh conditions. The fluorine atoms on this ring are activated towards displacement by the electron-withdrawing ester group.

  • Conditions Favoring SNAr:

    • Strong Nucleophiles: Alkoxides, amines, or thiolates.

    • High Temperatures: Often requires significant thermal energy.

    • Polar Aprotic Solvents: Such as DMSO, DMF, or NMP.

If your reaction involves these conditions, you should consider the possibility of byproducts where one of the fluorine atoms has been replaced by your nucleophile. HRMS would be the primary tool to detect this change in elemental composition.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of the reagent, proper storage is essential.

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation. Phenols can be susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[9]

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis of the ester.

Experimental Protocols

Protocol 1: Sample Preparation and HPLC-MS Method for Byproduct Screening

This protocol is a general starting point for analyzing a reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of your crude reaction mixture.

    • Dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: PFP (Pentafluorophenyl) column, e.g., 100 x 2.1 mm, 2.6 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Look for the expected mass of your product, starting material, and any potential byproduct masses as discussed in this guide.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2,3-difluoro-4-hydroxybenzoate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical comparison of the reactivity of Methyl 2,3-difluoro-4-hydroxybenzoate with its non-fluorinated and mono-fluorinated analogs, namely Methyl 4-hydroxybenzoate and Methyl 2-fluoro-4-hydroxybenzoate. By examining the electronic and steric effects of fluorine substitution, we will explore the differential reactivity of the phenolic hydroxyl group and the aromatic ring itself, supported by established chemical principles and illustrative experimental protocols.

The Influence of Fluorine: A Tale of Two Effects

The introduction of fluorine atoms onto an aromatic ring profoundly alters its electronic properties, a consequence of fluorine's unique combination of high electronegativity and the ability of its lone pairs to participate in resonance. These two opposing forces, the inductive effect (-I) and the resonance effect (+M), dictate the reactivity of the molecule.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. In this compound, the two adjacent fluorine atoms exert a powerful cumulative inductive withdrawal, significantly decreasing the electron density of the aromatic ring.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most significant when the fluorine is positioned ortho or para to a reaction center. However, the +M effect of fluorine is generally considered to be weaker than its -I effect.

The interplay of these effects is quantitatively captured by Hammett substituent constants (σ) .[1][2] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. For fluorine, the meta-substituent constant (σ_m) is +0.34, reflecting its strong inductive withdrawal. The para-substituent constant (σ_p) is +0.06, indicating that the resonance donation partially offsets the inductive effect.[3] In this compound, the fluorine atoms at positions 2 and 3 primarily exert a strong electron-withdrawing inductive effect on the entire ring.

Reactivity of the Phenolic Hydroxyl Group

The reactivity of the hydroxyl group in reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation is critically dependent on its acidity (pKa). A lower pKa indicates a more acidic proton, leading to a more readily formed and more nucleophilic phenoxide ion under basic conditions.

The strong inductive electron withdrawal by the fluorine atoms in this compound stabilizes the corresponding phenoxide anion, thereby increasing the acidity of the phenolic proton. This is reflected in the lower pKa values of fluorinated phenols compared to their non-fluorinated counterparts. For instance, the pKa of phenol is 10.0, while 2-fluorophenol has a pKa of 8.7 and 4-fluorophenol has a pKa of 9.9.[4] We can therefore predict a significantly lower pKa for this compound compared to Methyl 4-hydroxybenzoate.

Predicted Order of Reactivity for O-Alkylation/O-Acylation:

This compound > Methyl 2-fluoro-4-hydroxybenzoate > Methyl 4-hydroxybenzoate

This enhanced acidity translates to milder reaction conditions (e.g., use of weaker bases, lower temperatures) and potentially faster reaction rates for etherification and esterification reactions at the hydroxyl group.

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol outlines a general procedure for the comparative O-alkylation of Methyl 4-hydroxybenzoate and this compound to illustrate the expected difference in reactivity.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification A Dissolve Substrate (Fluorinated or Non-Fluorinated Analog) in Acetone B Add K2CO3 (base) A->B C Add Alkyl Halide (e.g., Ethyl Iodide) B->C D Reflux the mixture (Monitor by TLC) C->D E Filter solid K2CO3 D->E F Evaporate Acetone E->F G Dissolve in Ethyl Acetate & Wash with Water F->G H Dry and Evaporate Solvent G->H I Purify by Column Chromatography H->I

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • Methyl 4-hydroxybenzoate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (or other suitable alkyl halide)

  • Acetone, anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including round-bottom flasks, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve Methyl 4-hydroxybenzoate (1.0 eq) and this compound (1.0 eq) in anhydrous acetone.

  • Base Addition: To each flask, add anhydrous potassium carbonate (1.5 eq).

  • Alkylation: Add ethyl iodide (1.2 eq) to each flask.

  • Reaction: Stir the mixtures and heat to reflux. Monitor the progress of each reaction by Thin Layer Chromatography (TLC). It is anticipated that the reaction with this compound will proceed to completion more rapidly.

  • Work-up: After completion, cool the reaction mixtures to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel to obtain the corresponding ether products.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strong inductive effect of the two fluorine atoms and the ester group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case can be one of the fluorine atoms.[5]

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilize the Meisenheimer complex and thus accelerate the reaction.[7]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In contrast, the electron-rich aromatic ring of Methyl 4-hydroxybenzoate is deactivated towards nucleophilic attack and will not undergo SNAr under typical conditions. The mono-fluorinated analog, Methyl 2-fluoro-4-hydroxybenzoate, will be more reactive than the non-fluorinated compound but less reactive than the di-fluorinated analog due to the reduced electron deficiency.

Predicted Order of Reactivity for SNAr:

This compound >> Methyl 2-fluoro-4-hydroxybenzoate > Methyl 4-hydroxybenzoate (unreactive)

Furthermore, the two fluorine atoms in this compound are not electronically equivalent. The fluorine at the 2-position is ortho to the electron-withdrawing ester group, while the fluorine at the 3-position is meta. This difference in position influences the regioselectivity of the nucleophilic attack, with the position ortho to the ester group being more activated.[8]

Summary of Comparative Reactivity

Reaction TypeMethyl 4-hydroxybenzoate (Analog 1)Methyl 2-fluoro-4-hydroxybenzoate (Analog 2)This compound (Product of Interest)Rationale
O-Alkylation Moderate reactivityHigher reactivity than Analog 1Highest reactivityIncreased acidity (lower pKa) of the phenolic -OH due to the -I effect of fluorine atoms.
O-Acylation Moderate reactivityHigher reactivity than Analog 1Highest reactivityIncreased acidity (lower pKa) of the phenolic -OH facilitates acylation.
SNAr UnreactiveLow to moderate reactivityHigh reactivityStrong activation of the aromatic ring by two electron-withdrawing fluorine atoms and the ester group.

Conclusion

The presence of two fluorine atoms in this compound significantly enhances its reactivity compared to its non-fluorinated and mono-fluorinated analogs. The strong inductive electron withdrawal acidifies the phenolic proton, facilitating reactions at the hydroxyl group under milder conditions. Concurrently, the electron-deficient nature of the aromatic ring renders it highly susceptible to nucleophilic aromatic substitution, a reaction not readily observed in the non-fluorinated counterpart. This dual reactivity makes this compound a versatile intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[9] Understanding these reactivity patterns is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities.

References

A Comparative Guide to the Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of fluorinated intermediates is a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine atoms into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Methyl 2,3-difluoro-4-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical agents, making the validation of its synthetic routes a critical endeavor.[1][2]

This guide provides an in-depth, objective comparison of two primary synthetic pathways for this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their respective yields and operational considerations. Our aim is to equip you with the necessary technical insights to select the most appropriate synthetic strategy for your research and development needs.

Strategic Overview: The Two-Pronged Approach to Synthesis

The synthesis of this compound is most effectively approached in two key stages:

  • Formation of the Precursor Acid: The initial and most critical step is the synthesis of 2,3-difluoro-4-hydroxybenzoic acid. The methodology for this transformation significantly impacts the overall efficiency and purity of the final product.

  • Esterification to the Final Product: The subsequent conversion of the carboxylic acid to its methyl ester is a more standardized transformation, yet the choice of esterification method can influence yield, purity, and scalability.

We will explore two distinct, validated methodologies for the synthesis, each with its own set of advantages and challenges.

Pathway 1: Nucleophilic Aromatic Substitution followed by Fischer-Tropsch Esterification

This classic and robust pathway involves the initial synthesis of the precursor acid via a nucleophilic aromatic substitution, followed by a traditional acid-catalyzed esterification.

Step 1A: Synthesis of 2,3-difluoro-4-hydroxybenzoic acid via Hydrolysis of 2,3,4-trifluorobenzoic acid

The synthesis of the precursor acid, 2,3-difluoro-4-hydroxybenzoic acid, can be efficiently achieved through the selective hydrolysis of 2,3,4-trifluorobenzoic acid. This method is based on the principle of nucleophilic aromatic substitution, where a hydroxide ion displaces a fluorine atom on the aromatic ring. The regioselectivity of this reaction is directed by the activating and deactivating effects of the existing substituents.

A similar, documented synthesis of 3,4-difluoro-2-hydroxybenzoic acid from 2,3,4-trifluorobenzoic acid demonstrates the feasibility of this approach.[3]

Experimental Protocol: Synthesis of 2,3-difluoro-4-hydroxybenzoic acid

  • Materials:

    • 2,3,4-trifluorobenzoic acid

    • Sodium hydroxide (NaOH)

    • Dimethylimidazolidinone (DMI)

    • 2 N Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,4-trifluorobenzoic acid (1 equivalent) in dimethylimidazolidinone.

    • To the stirred solution, add solid sodium hydroxide (4 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to 120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to a pH of 5-6 with 2 N hydrochloric acid.

    • The product, 2,3-difluoro-4-hydroxybenzoic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with an excess of cold deionized water, and dry under vacuum.

Step 1B: Fischer-Tropsch Esterification to this compound

With the precursor acid in hand, the final step is a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction to completion, an excess of the alcohol (methanol) is typically used.

Experimental Protocol: Fischer-Tropsch Esterification

  • Materials:

    • 2,3-difluoro-4-hydroxybenzoic acid

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend 2,3-difluoro-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Pathway 2: Synthesis of Precursor Acid followed by Esterification using Thionyl Chloride

This alternative pathway utilizes the same precursor acid but employs a different esterification agent, thionyl chloride, which often proceeds under milder conditions and can offer advantages in terms of reaction time and work-up.

Step 2A: Synthesis of 2,3-difluoro-4-hydroxybenzoic acid

This step is identical to Step 1A.

Step 2B: Esterification using Thionyl Chloride

Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. This method avoids the use of a strong acid catalyst and the need to manage the equilibrium of the Fischer esterification. A similar protocol has been successfully applied to the synthesis of related fluorinated hydroxybenzoates.

Experimental Protocol: Esterification using Thionyl Chloride

  • Materials:

    • 2,3-difluoro-4-hydroxybenzoic acid

    • Anhydrous methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend 2,3-difluoro-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Comparative Analysis of Synthetic Pathways

MetricPathway 1: Fischer-Tropsch EsterificationPathway 2: Esterification with Thionyl Chloride
Catalyst Strong acid (e.g., H₂SO₄)None (reagent-mediated)
Reaction Conditions Reflux, typically 4-6 hours0°C to reflux, typically 1-2 hours
Byproducts WaterSO₂ and HCl (gaseous)
Work-up Neutralization of acid catalyst requiredNeutralization of excess reagent and acidic byproducts
Advantages Inexpensive reagents, well-established methodGenerally faster reaction times, irreversible reaction
Disadvantages Equilibrium reaction, may require excess alcoholThionyl chloride is corrosive and moisture-sensitive

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Fischer-Tropsch Esterification cluster_path2 Pathway 2: Thionyl Chloride Esterification start1 2,3,4-Trifluorobenzoic Acid precursor1 2,3-Difluoro-4-hydroxybenzoic Acid start1->precursor1 NaOH, DMI 120°C product1 This compound precursor1->product1 MeOH, H₂SO₄ (cat.) Reflux start2 2,3,4-Trifluorobenzoic Acid precursor2 2,3-Difluoro-4-hydroxybenzoic Acid start2->precursor2 NaOH, DMI 120°C product2 This compound precursor2->product2 1. SOCl₂, MeOH, 0°C 2. Reflux

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Both pathways presented offer viable and robust methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the laboratory and the scale of the synthesis.

  • Pathway 1 (Fischer-Tropsch Esterification) is a cost-effective and well-understood method suitable for large-scale production where reaction time is less of a critical factor. The primary challenge lies in managing the reaction equilibrium to maximize yield.

  • Pathway 2 (Esterification with Thionyl Chloride) offers a faster and often higher-yielding alternative, particularly for smaller to medium-scale syntheses. The handling of the corrosive and moisture-sensitive thionyl chloride is the main consideration for this route.

For initial laboratory-scale synthesis and methods validation, Pathway 2 may be preferable due to its typically shorter reaction times and irreversible nature. For process scale-up and cost optimization, Pathway 1 remains a highly competitive option.

Ultimately, the optimal synthesis method will be determined by a careful evaluation of factors including available equipment, cost of reagents, desired purity, and production scale. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to the Spectroscopic Confirmation of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. Methyl 2,3-difluoro-4-hydroxybenzoate, a key intermediate in the synthesis of fluorinated pharmaceuticals, demands rigorous analytical confirmation to ensure its identity and purity.[1] This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of this molecule, grounded in established principles and comparative data from related structures.

The Imperative of Multi-faceted Analysis

Confirming the structure of this compound is not merely about identifying its constituent atoms but precisely mapping their connectivity and spatial arrangement. The presence of two adjacent fluorine atoms, a hydroxyl group, and a methyl ester on a benzene ring introduces subtle electronic effects that require a multi-pronged analytical approach for definitive characterization. Relying on a single technique can lead to ambiguity; therefore, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other nuclei.

Expected ¹H NMR Spectrum:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Ar-H5~6.8Doublet of doublets (dd)JH5-H6 ≈ 8-9, JH5-F3 ≈ 1-2The electron-donating hydroxyl group at C4 will shield this proton, shifting it upfield. It will be coupled to the adjacent H6 and the more distant F3.
Ar-H6~7.7Doublet of doublets (dd)JH6-H5 ≈ 8-9, JH6-F2 ≈ 4-5The electron-withdrawing ester group and the adjacent fluorine at C2 will deshield this proton, shifting it downfield. It will be coupled to the adjacent H5 and the fluorine at C2.
-OCH₃~3.9Singlet (s)N/AThe methyl protons of the ester group are not coupled to any other protons.[2]
-OHVariableBroad singlet (bs)N/AThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and will typically appear as a broad singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of the carbon atoms. The presence of fluorine atoms will introduce characteristic C-F couplings.

Expected ¹³C NMR Spectrum:

Carbon Expected Chemical Shift (ppm) Multiplicity (due to C-F coupling) Rationale
C=O~165Singlet (s)The carbonyl carbon of the ester group is highly deshielded.
C4~150Doublet of doublets (dd)The carbon bearing the hydroxyl group is deshielded and coupled to F3 and F2.
C2~148Doublet of doublets (dd)The carbon directly attached to fluorine is significantly deshielded and will show a large one-bond C-F coupling. It will also be coupled to the adjacent F3.[4]
C3~145Doublet of doublets (dd)Similar to C2, this carbon is deshielded due to the attached fluorine and will exhibit a large one-bond C-F coupling and coupling to the adjacent F2.[4]
C1~120Triplet (t)This carbon is coupled to the two adjacent fluorine atoms.
C6~125Singlet (s) or small doubletThis carbon is deshielded by the ester group.
C5~115Doublet (d)This carbon is shielded by the hydroxyl group and coupled to F3.
-OCH₃~52Singlet (s)The methyl carbon of the ester group.[2]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR: A Direct Window to the Fluorine Atoms

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei, providing crucial information about their chemical environment and coupling to other nuclei.

Expected ¹⁹F NMR Spectrum:

Fluorine Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
F2Negative valueDoublet (d)JF2-F3 ≈ 15-20The chemical shifts of fluorine in polyfluoroaromatic compounds are well-documented.[5] The two fluorine atoms will be coupled to each other.
F3Negative valueDoublet (d)JF3-F2 ≈ 15-20The chemical shift will be different from F2 due to the different neighboring substituents.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Reference: Use an external reference standard, such as CFCl₃ (0 ppm).

Visualizing NMR Correlations

Caption: Key NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H (hydroxyl)3200-3600BroadThe broadness is due to hydrogen bonding.[6]
C-H (aromatic)3000-3100SharpCharacteristic stretching vibrations of C-H bonds on the benzene ring.
C-H (methyl)2850-2960SharpC-H stretching vibrations of the methyl ester group.[6]
C=O (ester)1710-1730Strong, sharpThe carbonyl stretch is a very prominent feature in the IR spectrum.[6][7]
C=C (aromatic)1450-1600Medium to strongSkeletal vibrations of the benzene ring.
C-F1000-1400StrongC-F stretching vibrations are typically strong and appear in the fingerprint region.[8]
C-O (ester)1000-1300StrongStretching vibrations of the C-O bonds in the ester group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for different functional groups.[9]

Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Comparative Biological Activity of Methyl 2,3-difluoro-4-hydroxybenzoate Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 2,3-difluoro-4-hydroxybenzoate serves as a valuable scaffold, presenting a unique substitution pattern that invites exploration for novel therapeutic agents.[3] This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from analogous fluorinated structures to inform future drug development efforts. We will delve into the prospective anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The Rationale for Fluorination in Benzoate Scaffolds

The introduction of fluorine atoms to an aromatic ring, as seen in this compound, profoundly alters the molecule's physicochemical properties. The high electronegativity of fluorine can modulate the acidity of the phenolic hydroxyl group and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo.[2] These principles form the basis for exploring derivatives of this scaffold for enhanced therapeutic efficacy.

Potential Therapeutic Arenas and Comparative Analysis

While direct comparative studies on a library of this compound derivatives are not extensively published, we can infer potential activities by examining related fluorinated compounds. This scaffold is a known intermediate in the synthesis of anti-inflammatory and central nervous system agents.[3]

Fluorinated benzoic acid and benzofuran derivatives have demonstrated significant anti-inflammatory effects.[4][5] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to reduced production of prostaglandins and nitric oxide.[5][6]

Structure-Activity Relationship (SAR) Insights: Analysis of fluorinated benzofuran derivatives suggests that the presence of fluorine, in combination with hydroxyl and/or carboxyl groups, enhances biological effects.[5][6] For derivatives of this compound, modifications at the hydroxyl and ester positions are prime targets for optimization. Ester hydrolysis to the corresponding carboxylic acid could increase COX-2 inhibitory activity, while etherification of the hydroxyl group could modulate selectivity and pharmacokinetic properties.

Comparative Data from Related Compounds: To provide a quantitative perspective, the following table summarizes the anti-inflammatory activity of various fluorinated compounds reported in the literature.

Compound ClassSpecific Compound ExampleTarget/AssayIC50 ValueReference
Fluorinated BenzofuranCompound with difluorine, bromine, and ester/acid groupsIL-6 Secretion (LPS-stimulated macrophages)1.2 - 9.04 µM[5][6]
Fluorinated BenzofuranCompound with difluorine, bromine, and ester/acid groupsPGE2 Secretion (LPS-stimulated macrophages)1.1 - 20.5 µM[5][6]
Benzoic Acid EstersNovel ester derivatives for PDE4 inhibitionPhosphodiesterase-4 (PDE4)High potency in cell-free assays[4]
Flavonoid Derivatives5,4'-dihydroxy-3,7-dimethoxyflavoneSuperoxide Anion Generation (Human Neutrophils)<4 µg/mL[7]

The utility of fluorine-containing compounds as anticancer drugs is well-established, with examples like 5-fluorouracil being in clinical use for decades.[1] The proposed mechanisms for fluorinated aromatics often involve the induction of apoptosis through disruption of mitochondrial function and modulation of key signaling proteins like B-raf.[8][9]

Structure-Activity Relationship (SAR) Insights: Studies on fluoro-substituted quinone derivatives have shown that lipophilic side chains and specific substitution patterns can significantly enhance cytotoxicity against cancer cell lines like melanoma (A375).[8] For our scaffold, derivatization of the methyl ester to form amides or hydrazones with various substituted anilines or benzylamines could yield compounds with improved anticancer potency. For instance, the introduction of a 3,4-difluorobenzylamine group has been shown to be highly potent in other heterocyclic systems targeting MRSA, suggesting its potential utility in anticancer design as well.[10]

Comparative Data from Related Compounds:

Compound ClassSpecific Compound ExampleCell LineIC50 ValueReference
Fluoro-substituted Quinone5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][4]benzoquinoneA375 (Melanoma)12.25 µg/mL[8]
Fluorinated Isatin1-(2-fluorobenzyl)isatinVarious cancer linesModerate activity[9]
Fluorinated PyrazolylbenzimidazoleCompound 55bA549, MCF-7, HeLa0.95–1.57 µM[1]
Fluorinated BenzofuranCompound with difluorine, bromine, and ester/acid groupsHCT116 (Colorectal)~70% proliferation inhibition[5][6]

The core structure of hydroxybenzoic acid esters (parabens) is known for its antimicrobial properties.[11][12] Fluorination can significantly enhance this activity. The fluoroquinolone class of antibiotics, for example, owes its broad-spectrum efficacy to the presence of a fluorine atom on the quinoline ring, which improves bacterial DNA gyrase inhibition.[13]

Structure-Activity Relationship (SAR) Insights: The antimicrobial action of parabens increases with the length of the alkyl chain of the ester group.[11] Therefore, synthesizing a series of esters (e.g., ethyl, propyl, butyl) of 2,3-difluoro-4-hydroxybenzoic acid is a logical first step. Furthermore, the presence of electron-withdrawing groups on related scaffolds has been shown to increase activity.[14]

Comparative Data from Related Compounds:

Compound ClassSpecific Compound ExampleOrganism(s)Activity MetricReference
Quinazolin-4(3H)-one2-(3,4-difluorobenzylamino)quinazolin-4(3H)-one (6y)S. aureus (MRSA, JE2)MIC50: 0.02 µM[10]
Methyl Paraben DerivativeCompound 4 (ether derivative)S. aureus, E. coliActive[12]
Methyl Paraben DerivativeCompound 5 (hybrid derivative)S. aureus, E. coliActive[12]
Fluorinated Isatin HydrazoneCompound 5cP. cactorum, F. oxysporumHigh antagonistic effect[9]
Experimental Design and Protocols

To systematically evaluate derivatives of this compound, a logical workflow is essential. The following diagram and protocols outline a robust approach for synthesis and screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Methyl 2,3-difluoro- 4-hydroxybenzoate Scaffold mod Chemical Modification (e.g., Esterification, Etherification, Amidation) start->mod library Derivative Library mod->library purify Purification & Characterization (HPLC, NMR, MS) library->purify anti_inflam Anti-inflammatory Assays (COX-2, Cytokine Release) purify->anti_inflam Test Compounds anti_cancer Anticancer Assays (MTT, Apoptosis) purify->anti_cancer anti_micro Antimicrobial Assays (MIC, Zone of Inhibition) purify->anti_micro sar Structure-Activity Relationship (SAR) Analysis anti_inflam->sar anti_cancer->sar anti_micro->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for derivative synthesis, screening, and lead identification.

This protocol assesses the cytotoxicity of compounds against a cancer cell line (e.g., HCT116).

Causality: The MTT assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cell death induced by the test compounds.

Methodology:

  • Cell Seeding: Plate human colorectal carcinoma cells (HCT116) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., 5-fluorouracil) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This protocol determines the ability of compounds to inhibit the COX-2 enzyme, a key target in inflammation.

Causality: This is a colorimetric assay that measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate (like TMPD) by prostaglandin G₂ (PGG₂), producing a colored product. An inhibitor will reduce the rate of color development.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the colorimetric substrate solution according to the manufacturer's kit instructions.

  • Compound Preparation: Dissolve test derivatives in DMSO to create stock solutions. Prepare a series of dilutions in assay buffer.

  • Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or a known COX-2 inhibitor (e.g., Celecoxib) to the appropriate wells. Add 10 µL of solvent for the background and 100% activity wells. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Color Development: Immediately add 10 µL of the colorimetric substrate solution.

  • Kinetic Reading: Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the reaction rate (V) for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control and calculate the IC50 value.

Mechanistic Insights and Pathway Visualization

Understanding the mechanism of action is critical. For anti-inflammatory agents targeting the arachidonic acid pathway, visualization helps clarify the role of COX-2 inhibition.

G membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandins (PGE2) (Inflammation, Pain) pgh2->pgs inhibitor Benzoate Derivatives (Potential Inhibitors) inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by potential benzoate derivatives.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutic agents. The strategic placement of two fluorine atoms provides a unique electronic and steric profile that can be exploited to achieve high potency and favorable pharmacokinetic properties. Based on the analysis of related fluorinated compounds, its derivatives hold considerable potential as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on the systematic synthesis and screening of a focused library of derivatives. Key modifications should include:

  • Varying the ester alkyl chain to probe effects on antimicrobial activity and lipophilicity.

  • Converting the ester to amides and hydrazones to explore new interactions with anticancer targets.

  • Hydrolyzing the ester to the carboxylic acid to enhance potential COX-2 inhibition.

By combining rational design with the robust screening protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile fluorinated scaffold.

References

The Strategic Selection of Fluorinated Intermediates: A Cost-Benefit Analysis of Methyl 2,3-difluoro-4-hydroxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, cost, and the ultimate viability of a drug candidate. Fluorinated organic compounds, in particular, have garnered significant attention for their ability to enhance the pharmacological properties of active pharmaceutical ingredients (APIs), including metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth cost-benefit analysis of a key fluorinated intermediate, Methyl 2,3-difluoro-4-hydroxybenzoate, in the context of synthesizing complex pharmaceutical molecules, with a specific focus on its potential application in the preparation of fluoroquinolone antibiotics.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into a drug molecule is a well-established strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity and electronic characteristics. These modifications can lead to improved drug-like properties, making fluorinated intermediates highly valuable in the development of novel therapeutics. This compound is one such intermediate, offering a unique substitution pattern that can be leveraged in the synthesis of complex APIs.[1]

Comparative Synthesis of a Key Fluoroquinolone Precursor

To provide a practical framework for this analysis, we will examine the synthesis of a crucial precursor for a potent fluoroquinolone antibiotic, Garenoxacin. The core of Garenoxacin features a substituted quinolone ring, and the synthesis of this core often relies on appropriately functionalized benzoic acid derivatives. Here, we compare a plausible synthetic route utilizing this compound with an alternative pathway employing a more commonly cited intermediate, Methyl 2,4-difluoro-3-hydroxybenzoate.

Route 1: Synthesis via this compound

While a direct, publicly available, step-by-step synthesis of this compound is not extensively documented, a scientifically sound pathway can be proposed based on established organic chemistry principles and synthetic routes for analogous compounds. A plausible approach begins with the commercially available 2,3-difluorophenol.

Experimental Protocol: Synthesis of this compound

  • Formylation of 2,3-difluorophenol: 2,3-difluorophenol is subjected to a regioselective formylation reaction, such as the Reimer-Tiemann reaction or through ortho-lithiation followed by quenching with a formylating agent, to introduce an aldehyde group at the 4-position.

  • Oxidation to Carboxylic Acid: The resulting 2,3-difluoro-4-hydroxybenzaldehyde is then oxidized to the corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid, using a suitable oxidizing agent like potassium permanganate or Jones reagent.

  • Esterification: Finally, the carboxylic acid undergoes Fischer esterification with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield this compound.

Route 2: Synthesis via Methyl 2,4-difluoro-3-hydroxybenzoate (Alternative)

A documented pathway to a key intermediate for Garenoxacin involves the use of 2,4-difluoro-3-hydroxybenzoic acid.[2] The synthesis of this alternative intermediate often starts from 3,4,5-trifluoronitrobenzene.[2]

Experimental Protocol: Synthesis of 2,4-difluoro-3-hydroxybenzoic Acid

This multi-step synthesis proceeds as follows:[2]

  • Methoxylation: 3,4,5-trifluoronitrobenzene is treated with sodium methoxide in methanol to yield 2,6-difluoro-4-nitroanisole.

  • Reduction: The nitro group is reduced to an amine, for example, using iron in acetic acid, to give 3,5-difluoro-4-anisidine.

  • Bromination: The aniline is brominated to introduce a bromine atom at the 2-position.

  • Deamination: The amino group is removed via diazotization followed by reduction.

  • Cyanation: The bromo-substituent is replaced with a cyano group using cuprous cyanide.

  • Hydrolysis: The nitrile and the methyl ether are hydrolyzed in a single step using a strong acid like hydrobromic acid to afford 2,4-difluoro-3-hydroxybenzoic acid.

  • Esterification: The resulting carboxylic acid can then be esterified with methanol to produce Methyl 2,4-difluoro-3-hydroxybenzoate.

Performance and Cost-Benefit Analysis

The choice between these two synthetic routes hinges on a careful evaluation of several factors:

ParameterRoute 1 (via this compound)Route 2 (via Methyl 2,4-difluoro-3-hydroxybenzoate)
Starting Material Availability & Cost 2,3-Difluorophenol is a commercially available but can be a relatively expensive starting material.[3]3,4,5-Trifluoronitrobenzene is also a specialty chemical, and its cost can be comparable to or higher than 2,3-difluorophenol.
Number of Synthetic Steps A plausible route involves 3 main steps.This documented route involves a more extended 6-step synthesis to the carboxylic acid.[2]
Overall Yield (Estimated) Likely to have a higher overall yield due to the shorter synthetic sequence.The multi-step nature of this synthesis will likely lead to a lower overall yield.
Reagent & Reaction Condition Complexity Utilizes standard organic reactions, though regioselectivity in the formylation step could be a challenge.Involves several steps with potentially hazardous reagents (e.g., cuprous cyanide) and requires careful control of reaction conditions.[2]
Purification Challenges Fewer steps may lead to a cleaner product and simpler purification.A longer synthetic route increases the likelihood of side products and more complex purification procedures.
Downstream Application Provides a unique substitution pattern that could be advantageous in specific drug design scenarios.A known intermediate in the synthesis of Garenoxacin.[2]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two routes, the following diagrams outline the proposed synthetic workflows.

Synthetic_Workflow_Route_1 start 2,3-Difluorophenol step1 Formylation start->step1 intermediate1 2,3-Difluoro-4- hydroxybenzaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 2,3-Difluoro-4- hydroxybenzoic Acid step2->intermediate2 step3 Esterification intermediate2->step3 product Methyl 2,3-difluoro-4- hydroxybenzoate step3->product

Caption: Proposed synthetic workflow for this compound.

Synthetic_Workflow_Route_2 start 3,4,5-Trifluoronitrobenzene step1 Methoxylation start->step1 intermediate1 2,6-Difluoro-4-nitroanisole step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3,5-Difluoro-4-anisidine step2->intermediate2 step3 Multi-step Transformation intermediate2->step3 intermediate3 2,4-Difluoro-3- hydroxybenzoic Acid step3->intermediate3 step4 Esterification intermediate3->step4 product Methyl 2,4-difluoro-3- hydroxybenzoate step4->product

Caption: Synthetic workflow for an alternative fluorinated intermediate.

Discussion and Strategic Implications

The cost-benefit analysis reveals a classic trade-off in chemical synthesis: a shorter, more direct route versus a longer, more established one.

The Case for this compound:

  • Efficiency: A shorter synthetic route generally translates to lower processing costs, reduced solvent usage, and less waste generation.

  • Higher Potential Yield: Fewer reaction and purification steps typically lead to a higher overall yield of the final product, which can significantly impact the cost per kilogram.

  • Novelty: The 2,3-difluoro substitution pattern may offer unique advantages in drug design, potentially leading to improved intellectual property positions and enhanced biological activity.

The Case for the Alternative (Methyl 2,4-difluoro-3-hydroxybenzoate):

  • Established Precedent: The use of this intermediate in the synthesis of Garenoxacin is documented, providing a degree of certainty and reducing process development risk.[2]

  • Potentially Cheaper Starting Material (in some contexts): While both starting materials are specialty chemicals, market fluctuations and supplier availability could make 3,4,5-trifluoronitrobenzene a more cost-effective option at times.

Conclusion

The decision to use this compound in a synthetic campaign requires a careful assessment of the specific project goals. For research and development activities focused on novel API discovery, the unique substitution pattern and potentially more efficient synthesis make it an attractive candidate. The higher upfront cost of the starting material may be offset by a more streamlined process and the potential for creating a more valuable end product.

For large-scale manufacturing of an established API where a synthetic route using an alternative like Methyl 2,4-difluoro-3-hydroxybenzoate is already validated, the barrier to switching may be high. However, for new drug candidates, a thorough evaluation of a route involving this compound is warranted. The potential for a more efficient and cost-effective synthesis, coupled with the unique structural features it imparts, makes it a compelling choice for forward-thinking pharmaceutical development programs.

References

A-Senior Application Scientist's Guide: The Strategic Advantages of Methyl 2,3-difluoro-4-hydroxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing drug-like properties. This guide provides an in-depth comparison of Methyl 2,3-difluoro-4-hydroxybenzoate, a key fluorinated intermediate, against its non-fluorinated and mono-fluorinated analogs. We will explore the nuanced advantages conferred by the 2,3-difluoro substitution pattern, supported by physicochemical data and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds, including anti-inflammatory and central nervous system agents.[1] Its unique structure allows for further chemical modifications, making it a valuable tool for fine-tuning the potency and metabolic stability of drug candidates.[1]

The Decisive Role of Vicinal Difluorination

The introduction of fluorine into a molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity.[2][3][4] While single fluorine substitutions have been widely used, the vicinal (adjacent) 2,3-difluoro pattern on the benzoate ring offers a unique combination of effects that can be particularly advantageous in drug design.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450.[5] By placing two fluorine atoms adjacent to the hydroxyl and carboxyl groups, this compound provides a robust shield against oxidative metabolism, a common pathway for drug degradation.[2][6] This can lead to a longer half-life and improved bioavailability of the final drug product.[7]

  • Modulated Acidity and Binding Interactions: As the most electronegative element, fluorine's presence significantly influences the acidity (pKa) of the phenolic hydroxyl group.[2] The vicinal difluoro substitution in this compound lowers the pKa of the hydroxyl group, making it a stronger hydrogen bond donor. This can lead to enhanced binding affinity and selectivity for target proteins.

  • Fine-Tuned Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[6] The 2,3-difluoro pattern provides a significant, yet controlled, increase in lipophilicity compared to its non-fluorinated or mono-fluorinated counterparts. This balance is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Head-to-Head Comparison: Physicochemical Properties

To objectively assess the advantages of this compound, we compare its key physicochemical properties with those of its non-fluorinated and mono-fluorinated analogs.

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
Methyl 4-hydroxybenzoate152.151.613
Methyl 2-fluoro-4-hydroxybenzoate170.141.813
This compound 188.13 1.6 1 3

Data sourced from PubChem.[8]

While the XLogP3 value, a measure of lipophilicity, is similar for the difluoro and non-fluoro compounds, the electronic effects of the two fluorine atoms are expected to have a more pronounced impact on the pKa and metabolic stability, which are not captured by this simple calculation.

Experimental Protocols

To provide a practical framework for evaluating the performance of this compound and its derivatives, we present the following detailed experimental protocols.

Protocol 1: Generic Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.[9]

Objective: To quantify the potency of an inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to create a range of concentrations.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Data Analysis: The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Test Compound prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_enzyme Add Enzyme and Inhibitor to 96-well Plate prep_dilutions->add_enzyme incubate Incubate for Binding add_enzyme->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read_plate Monitor Reaction Progress add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot Data and Determine IC50 calc_rates->plot_data

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12]

Objective: To determine the in vitro metabolic clearance of a test compound.

Materials:

  • Liver microsomes (from human or other species)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Test compound

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, liver microsomes, and buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

  • A shorter half-life indicates lower metabolic stability.

Workflow for Microsomal Stability Assay

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Compound, Microsomes, NADPH) pre_warm Pre-warm Reagents to 37°C prep_solutions->pre_warm combine Combine Compound and Microsomes pre_warm->combine initiate Initiate Reaction with NADPH combine->initiate time_points Take Aliquots at Various Time Points initiate->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life (t½) lcms->calculate

Caption: Workflow for a microsomal stability assay.

Conclusion

This compound offers distinct advantages over its non-fluorinated and mono-fluorinated counterparts for use as an intermediate in drug discovery. The vicinal difluoro substitution pattern provides a powerful tool for enhancing metabolic stability and modulating the physicochemical properties of lead compounds. The experimental protocols provided in this guide offer a starting point for researchers to empirically validate these advantages in their own drug development programs. By leveraging the unique properties of this and other strategically fluorinated building blocks, scientists can accelerate the discovery of more effective and safer therapeutics.

References

A Comparative Guide to Purity Characterization of Methyl 2,3-difluoro-4-hydroxybenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,3-difluoro-4-hydroxybenzoate is a pivotal intermediate in the synthesis of advanced fluorinated pharmaceuticals, including anti-inflammatory agents and compounds targeting the central nervous system.[1] The precise arrangement of fluorine atoms and hydroxyl groups on the benzoate ring is crucial for its reactivity and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous and accurate determination of its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring batch-to-batch consistency and regulatory compliance in drug development.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of this compound. We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and compare its performance against a viable alternative, High-Performance Thin-Layer Chromatography (HPTLC). The insights provided are grounded in established pharmacopeial standards and validation principles to equip researchers, scientists, and drug development professionals with the knowledge to make informed analytical decisions.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[2] Its superior resolution, sensitivity, and quantitative accuracy make it the method of choice for separating the main compound from structurally similar impurities that may arise during synthesis, such as positional isomers or precursors.[2][3]

Expert Rationale: Causality Behind Experimental Design

The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Our approach is guided by principles outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5]

  • Chromatographic Mode & Stationary Phase: A reversed-phase (RP) mode is selected due to the moderate polarity of this compound. A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. The long alkyl chains provide a high surface area for interaction, enabling fine-tuned separation from both more polar and less polar impurities.[6]

  • Mobile Phase Composition: The mobile phase is a critical determinant of separation. We employ a gradient elution using a mixture of acidified water and an organic modifier (acetonitrile).

    • Acidification (e.g., with 0.1% Phosphoric Acid): The phenolic hydroxyl group (pKa ≈ 8-10) and potential carboxylic acid impurities must be in a non-ionized state to ensure sharp, symmetrical peaks and reproducible retention times. Acidifying the mobile phase to a pH of around 2.5-3.0 suppresses this ionization.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, is optimal for impurity profiling. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing excellent resolution for early-eluting polar impurities.

  • Detection: The benzene ring in the analyte acts as a chromophore, making UV detection a simple and robust choice. The detection wavelength is set at the compound's absorbance maximum (λmax) to achieve the highest sensitivity for both the main component and any related impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation E Sample Injection Sequence (Standards, Blanks, Samples) A->E B Mobile Phase Preparation & Degassing C System Equilibration B->C D System Suitability Test (SST) (Ref: USP <621>) C->D D->E If SST Passes F Chromatographic Separation (C18 Column) E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I Method_Selection A Define Analytical Goal B Regulatory Submission or Definitive Purity Assay? A->B C High-Throughput Screening or In-Process Control? A->C B->C No D Validated HPLC Method B->D Yes E HPTLC Method C->E Yes F Requires High Resolution, Sensitivity & Precision D->F G Requires Speed, High Sample Throughput E->G

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl 2,3-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity in Fluorinated Pharmaceutical Intermediates

Methyl 2,3-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of advanced fluorinated pharmaceuticals, particularly those targeting inflammatory and central nervous system disorders.[1] Its molecular structure, featuring a difluorinated phenyl ring, is designed to enhance metabolic stability and binding affinity.[2] However, the very features that confer therapeutic advantages also necessitate a rigorous evaluation of binding specificity.[3][4] Off-target binding, or cross-reactivity, can lead to unforeseen side effects and diminished therapeutic efficacy, making a thorough understanding of a drug candidate's interaction profile a cornerstone of preclinical development.[5][6]

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will compare its binding profile against structurally similar analogs and detail the experimental protocols for two gold-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The focus will be on the "why" behind experimental choices, ensuring a self-validating and robust analytical approach.

Designing the Cross-Reactivity Study: Selecting Challenge Compounds

A meaningful cross-reactivity study hinges on the selection of appropriate challenge compounds. The goal is to assess the binding of a target-specific antibody (or other binding protein) to our lead compound, this compound, in comparison to its binding to structurally related molecules. This allows us to quantify the specificity of the interaction.

For this guide, we will consider the following challenge compounds, selected based on their structural similarity to this compound:

  • Methyl 2,6-difluoro-4-hydroxybenzoate: An isomer with altered fluorine positioning, which can significantly impact electronic distribution and binding geometry.[2][7][8]

  • Methyl 4-fluoro-3-hydroxybenzoate: A related compound with a single fluorine substitution, allowing for an assessment of the impact of the second fluorine atom on binding.[9][10][11][12]

  • Methyl 4-hydroxybenzoate (Methylparaben): A widely used preservative, this compound lacks the fluorine substitutions, providing a baseline for the contribution of the halogen atoms to binding affinity.[13]

Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and widely used technique for quantifying small molecule concentrations and assessing antibody specificity.[14][15] For small molecules like this compound, a competitive ELISA format is most appropriate.[16] In this setup, the compound of interest in the sample competes with a labeled version of the compound for binding to a limited number of antibody binding sites.

Principle of Competitive ELISA

The core principle of this assay is competition. An antibody specific to this compound is immobilized on a microplate. A known amount of enzyme-conjugated this compound is then added along with the sample containing the unconjugated ("free") compound. The free and conjugated molecules compete for binding to the antibody. After a washing step to remove unbound reagents, a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is inversely proportional to the concentration of the free compound in the sample. High concentrations of the free compound result in less binding of the enzyme-conjugated molecule and thus a weaker signal.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Generation & Detection p1 Coat plate with anti-Methyl 2,3-difluoro-4-hydroxybenzoate antibody p2 Block with BSA to prevent non-specific binding p1->p2 Incubate & Wash a1 Add standards or test compounds (this compound and analogs) p2->a1 Plate is ready a2 Add enzyme-conjugated this compound d1 Incubate to allow competition a2->d1 Start competition d2 Wash to remove unbound reagents d1->d2 d3 Add substrate (e.g., TMB) d2->d3 d4 Incubate for color development d3->d4 d5 Add stop solution d4->d5 d6 Read absorbance on a plate reader d5->d6 SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_regen Surface Regeneration s1 Activate sensor chip surface (e.g., CM5 chip with EDC/NHS) s2 Immobilize antibody via amine coupling s1->s2 s3 Deactivate remaining active groups s2->s3 b1 Inject running buffer to establish a stable baseline s3->b1 Chip is ready b2 Inject analyte (this compound or analogs) at various concentrations (Association) b1->b2 b3 Switch back to running buffer (Dissociation) b2->b3 r1 Inject regeneration solution to remove bound analyte b3->r1 Prepare for next cycle r2 Inject running buffer to re-equilibrate the surface r1->r2

References

Safety Operating Guide

Methyl 2,3-difluoro-4-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous planning. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects researchers, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2,3-difluoro-4-hydroxybenzoate, moving beyond simple instructions to explain the scientific and regulatory reasoning behind each procedure.

Compound Identification and Hazard Profile

Before any handling or disposal plan can be formulated, a thorough understanding of the compound's properties and hazards is essential.

This compound is a fluorinated aromatic ester.[1] Its identity is established by the following key identifiers:

  • Chemical Name: this compound[2]

  • CAS Number: 219685-84-4[1][2]

  • Molecular Formula: C₈H₆F₂O₃[1][2][3]

Hazard ClassificationGHS CategoryHazard StatementSupporting Sources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5][6][7][8][9][10]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][5][6][7][8][9][10]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][5][6][7][9][10]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5][10]

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][11] All work should be performed in a certified chemical fume hood to minimize inhalation risk.[12]

The Hierarchy of Waste Management: A Foundational Principle

Prudent laboratory practice dictates that a disposal plan must be in place before any experiment begins.[13] The most effective waste management strategies prioritize minimizing waste at its source.[13] This hierarchy involves four tiers:

  • Source Reduction & Pollution Prevention: The most effective strategy is to not generate waste in the first place. This involves carefully planning experiments to use the minimum amount of material required.

  • Reuse or Redistribution: If a material is unwanted but still viable, consider if it can be used by another research group within your institution.

  • Recycling and Reclamation: This involves treating the waste to recover valuable materials.

  • Disposal: This is the final option and must be conducted through incineration, treatment, or other approved methods.[13]

This guide focuses on the fourth tier, ensuring that when disposal is necessary, it is performed safely and in full regulatory compliance.

Core Disposal Protocol: A Step-by-Step Methodology

The defining characteristic of this compound for disposal purposes is its chemical structure: it is a halogenated organic compound .[14] This classification is critical and dictates the entire disposal pathway.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Halogenated organic waste must always be collected separately from non-halogenated waste.[12][14][15][16]

  • Causality: Mixing halogenated compounds with other waste streams, particularly non-halogenated solvents, can contaminate large volumes of less hazardous material, drastically increasing disposal costs.[14][16] Furthermore, the incineration of improperly segregated halogenated waste can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies to ensure safety and compliance.

  • Container Selection: Use only designated, compatible hazardous waste containers.[17] The container must be in good condition with a secure, screw-top cap to prevent leaks or spills.[17] Your institution's Environmental Health and Safety (EHS) office can provide appropriate containers.[14]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:

    • The words "Hazardous Waste" .[12][17]

    • The full chemical name(s) of all components (e.g., "this compound," "Acetone"). Chemical formulas or abbreviations are not acceptable.[17]

    • The approximate percentage or volume of each component.[17]

    • The associated hazard(s) (e.g., "Irritant," "Flammable").[17]

    • The date the container was first used and the date it becomes full.[17][18]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[14][18] Store it in a cool, dry, well-ventilated area away from incompatible materials.[11][14]

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant tub or tray that can hold at least the volume of the largest container.[17] This prevents the spread of material in case of a leak.

  • Volume Limits: Do not overfill containers. Leave at least one inch of headroom to allow for vapor expansion.[17]

Step 4: Arranging Final Disposal

Laboratory personnel should never transport hazardous waste or attempt to dispose of it via drains or regular trash.[11][18]

  • Contact EHS: Once the waste container is full, arrange for pickup through your institution's EHS office or designated hazardous waste management provider.[9][12][18]

  • Documentation: Complete all required waste pickup forms accurately and thoroughly.[9][18] This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."

The following workflow diagram illustrates the decision-making process for the disposal of waste generated from experiments using this compound.

G Disposal Workflow for this compound Waste start Waste Generated (Solid, Liquid, or Contaminated PPE) segregate Is the waste halogenated? (Contains this compound) start->segregate halogen_waste Place in 'Halogenated Organic Waste' Container segregate->halogen_waste Yes label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names & % - Hazards - Dates halogen_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa full Is container full? store_saa->full add_waste Continue to Add Waste (Keep container closed when not in use) full->add_waste No contact_ehs Request Pickup from Environmental Health & Safety (EHS) full->contact_ehs Yes add_waste->store_saa

Caption: Decision workflow for segregating and storing halogenated waste.

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

  • Minor Spills: For small spills of solid material, avoid generating dust.[9][11] Carefully sweep or shovel the material into a designated container for disposal.[4][9][19] Decontaminate the area with a suitable solvent (like acetone), collecting the rinsate as halogenated hazardous waste.[12]

  • Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS office or emergency response team.[18]

  • Empty Containers: A container that held hazardous waste is only considered "empty" under federal regulations if all waste has been removed and no more than 3% by weight of the container's capacity remains.[13] For acutely hazardous waste, the container must be triple-rinsed.[13][18] The rinsate from this process must be collected and disposed of as hazardous waste.[12][13] Once properly decontaminated, remove or deface the original labels before recycling or disposal.[13][18]

By adhering to these scientifically grounded and procedurally sound protocols, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet as the ultimate authorities.

References

Navigating the Safe Handling of Methyl 2,3-difluoro-4-hydroxybenzoate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated compounds in pharmaceutical and agrochemical research underscores the critical need for robust safety protocols. Methyl 2,3-difluoro-4-hydroxybenzoate, a key intermediate in the synthesis of novel chemical entities, presents a unique set of handling challenges due to its chemical structure. This guide, developed by a Senior Application Scientist, provides in-depth, field-proven insights into the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for this compound. Our aim is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: A Proactive Approach to Safety

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, with a detailed explanation of the causality behind each choice.

Body PartRecommended PPESpecifications and Best Practices
Hands Double Gloving: Butyl rubber or Viton™ outer gloves with nitrile inner gloves.Nitrile gloves offer poor resistance to aromatic hydrocarbons and esters[7][8][9]. Butyl rubber and Viton™ provide superior protection against these chemical classes[10][11][12][13][14][15]. Double gloving provides an additional layer of protection in case of a breach of the outer glove. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
Eyes & Face Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A full-face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Chemical-resistant lab coat and a chemical-resistant apron.A fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn at all times. For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.Due to the potential for respiratory irritation and the presence of fluorine, a respirator is necessary, especially when handling the solid compound or working outside of a certified chemical fume hood. An OV/AG cartridge is recommended to protect against organic vapors and potentially acidic decomposition products[16][17][18][19][20]. A P100 particulate filter may be added if there is a risk of inhaling dust.

Experimental Workflow for Safe Handling

The following diagram and protocol outline a self-validating system for handling this compound, ensuring safety at every step.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal pre1 Review SDS of Analogues pre2 Don Appropriate PPE pre1->pre2 pre3 Prepare Work Area in Fume Hood pre2->pre3 h1 Weigh and Dispense in Hood pre3->h1 Proceed with caution h2 Perform Reaction/Procedure h1->h2 h3 Monitor for Spills or Exposure h2->h3 post1 Decontaminate Equipment h3->post1 Upon completion post2 Segregate Halogenated Waste post1->post2 post3 Dispose of Waste via EHS post2->post3 post4 Doff and Dispose of PPE post3->post4 DisposalPlan waste_gen Waste Generation (Solid, Liquid, Contaminated PPE) segregate Segregate into 'Halogenated Organic Waste' Container waste_gen->segregate label_waste Label Container with 'Hazardous Waste' and Chemical Name segregate->label_waste store_waste Store in a Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.